GNE-781
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F2N7O2/c1-30-27(37)34-9-5-23-22(16-34)26(32-36(23)19-6-10-38-11-7-19)35-8-3-4-17-12-20(18-14-31-33(2)15-18)21(25(28)29)13-24(17)35/h12-15,19,25H,3-11,16H2,1-2H3,(H,30,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCWHSDMJBAGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F2N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-781: A Technical Guide to its Discovery and Development as a Potent and Selective CBP/p300 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of GNE-781, a highly potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. This document details the quantitative data supporting its efficacy, the experimental protocols for key assays, and visualizations of its mechanism and development pathway.
Introduction
This compound is an orally active small molecule that targets the bromodomains of the transcriptional coactivators CBP and p300, which are critical regulators of gene expression.[1][2] Dysregulation of CBP/p300 activity is implicated in various diseases, including cancer. This compound emerged from a structure-based drug design program aimed at improving the potency and selectivity of earlier generation inhibitors.[3] It has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML) by downregulating the expression of key oncogenes such as MYC.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference(s) |
| CBP | TR-FRET | 0.94 | [1][6][7] |
| p300 | Not Specified | 1.2 | [8] |
| CBP | BRET (Cellular) | 6.2 | [1][2][7] |
| BRD4(1) | TR-FRET | 5100 | [1][2][7] |
| BRD4(2) | Not Specified | 12,000 | [8] |
| BRPF1 | Not Specified | 4,600 | [8] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 (nM) | Effect | Reference(s) |
| MV-4-11 (AML) | MYC Expression | 6.6 | Inhibition | [8] |
Table 3: In Vivo Efficacy of this compound in MOLM-16 AML Xenograft Model
| Dose (mg/kg, p.o., BID) | Treatment Duration | Tumor Growth Inhibition (%) | Reference(s) |
| 3 | 21 days | 73 | [1][4] |
| 10 | 21 days | 71 | [1][4] |
| 30 | 21 days | 89 | [1][4] |
Signaling Pathways and Discovery Workflow
Diagram 1: this compound Mechanism of Action
Caption: this compound inhibits the CBP/p300 bromodomain, preventing its interaction with acetylated histones and subsequent co-activation of oncogenic transcription factors like MYC.
Diagram 2: this compound Discovery Workflow
Caption: The development of this compound involved a structure-based design approach starting from a moderately potent precursor, GNE-272, leading to a highly optimized clinical candidate.
Experimental Protocols
TR-FRET Assay for CBP Bromodomain Inhibition
This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the inhibition of the CBP bromodomain interaction with an acetylated histone peptide.
-
Materials:
-
GST-tagged CBP bromodomain
-
Biotinylated histone H4 peptide acetylated at lysine residues
-
Europium (Eu3+)-labeled anti-GST antibody (donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or APC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound and other test compounds
-
384-well low-volume plates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of GST-CBP bromodomain and the biotinylated histone H4 peptide to the wells of the 384-well plate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Add a mixture of the Eu3+-anti-GST antibody and the streptavidin-acceptor to each well.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
BRET Assay for Cellular Target Engagement
This bioluminescence resonance energy transfer (BRET) assay measures the ability of this compound to disrupt the interaction between CBP and histone H3.3 in a cellular context.
-
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc-CBP and HaloTag-Histone H3.3
-
Transfection reagent
-
NanoBRET Nano-Glo Substrate
-
HaloTag NanoBRET 618 Ligand
-
This compound and other test compounds
-
White, opaque 96-well cell culture plates
-
Luminometer capable of measuring BRET
-
-
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc-CBP and HaloTag-Histone H3.3 expression vectors.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control and incubate for a specified time (e.g., 4-24 hours).
-
Add the HaloTag NanoBRET 618 Ligand to the cells and incubate.
-
Add the NanoBRET Nano-Glo Substrate to the wells.
-
Immediately measure the luminescence at both the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) wavelengths using a BRET-capable luminometer.
-
Calculate the BRET ratio and determine the IC50 values.
-
MYC Expression Assay in MV-4-11 Cells
This protocol details the measurement of MYC gene expression in the MV-4-11 AML cell line following treatment with this compound.
-
Materials:
-
MV-4-11 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
96-well cell culture plates
-
Cell lysis buffer
-
RNA extraction kit
-
qRT-PCR reagents (MYC and housekeeping gene primers/probes) or a branched DNA assay kit (e.g., QuantiGene 2.0)
-
Real-time PCR instrument or luminescence plate reader
-
-
Procedure:
-
Seed MV-4-11 cells in a 96-well plate at a density of approximately 10,000 cells per well.
-
Treat the cells with a serial dilution of this compound or vehicle control (final DMSO concentration should be kept constant, e.g., 0.1%).
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
Lyse the cells directly in the wells.
-
For qRT-PCR:
-
Extract total RNA from the cell lysates.
-
Perform reverse transcription to generate cDNA.
-
Perform real-time PCR using primers for MYC and a stable housekeeping gene.
-
Calculate the relative expression of MYC normalized to the housekeeping gene.
-
-
For branched DNA assay:
-
Follow the manufacturer's instructions for hybridization, signal amplification, and detection.
-
Measure the luminescence using a plate reader.
-
-
Determine the EC50 value for MYC inhibition by fitting the dose-response data.
-
MOLM-16 AML Xenograft Model
This protocol describes the in vivo evaluation of this compound in a subcutaneous MOLM-16 AML xenograft mouse model.
-
Materials:
-
MOLM-16 cells
-
Immunocompromised mice (e.g., SCID beige mice)
-
Matrigel or similar basement membrane matrix
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
-
-
Procedure:
-
Subcutaneously implant MOLM-16 cells, typically mixed with Matrigel, into the flank of the immunodeficient mice.
-
Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally twice daily at the desired doses (e.g., 3, 10, 30 mg/kg).
-
Administer the vehicle control to the control group following the same schedule.
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight and overall health of the animals.
-
Continue treatment for a specified duration (e.g., 21 days).
-
At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
-
Optionally, tumors can be harvested for pharmacodynamic analysis of target engagement (e.g., MYC expression).
-
Conclusion
This compound is a potent and highly selective inhibitor of the CBP/p300 bromodomains, developed through a rigorous structure-based drug design approach. Its ability to effectively suppress the expression of the oncogene MYC translates to significant anti-tumor efficacy in preclinical models of AML. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of epigenetics and oncology, facilitating further investigation into the therapeutic potential of CBP/p300 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
GNE-781: A Technical Guide to its Mechanism of Action in Oncology
Executive Summary: GNE-781 is an orally active, potent, and highly selective small-molecule inhibitor of the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and its close homolog, p300.[1][2] In the context of oncology, this compound exhibits a dual mechanism of action. Firstly, it directly suppresses the transcription of key oncogenes, most notably MYC, by preventing CBP/p300 from binding to acetylated histones at gene regulatory regions.[3][4][5] Secondly, it remodels the tumor microenvironment by impairing the function of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby promoting an anti-tumor immune response.[3] Preclinical studies have demonstrated significant tumor growth inhibition in models of acute myeloid leukemia (AML), underscoring its therapeutic potential.[2][4]
Introduction to CBP/p300 in Cancer
CREB-binding protein (CBP) and p300 are highly homologous proteins that function as critical transcriptional co-activators.[6][7] A key feature of these proteins is a conserved bromodomain, which functions as a "reader" of epigenetic marks, specifically recognizing and binding to acetylated lysine residues on histone tails.[6][8] This interaction is crucial for recruiting the transcriptional machinery to target gene promoters and enhancers, leading to chromatin remodeling and gene activation.[3]
In many cancers, CBP/p300 are overexpressed or hyperactivated, leading to the formation of super-enhancers that drive the transcription of critical oncogenes like MYC.[3][6] Therefore, inhibiting the function of the CBP/p300 bromodomain presents a compelling therapeutic strategy to disrupt oncogenic signaling pathways.[9][10]
This compound: A Selective CBP/p300 Bromodomain Inhibitor
This compound was developed as a potent and exceptionally selective inhibitor of the CBP/p300 bromodomains.[8][9] It demonstrates sub-nanomolar inhibitory concentrations against CBP and p300 while maintaining a remarkable selectivity margin of over 5,000-fold against other bromodomain-containing proteins, particularly the BET family member BRD4.[1][2][4] This high selectivity allows for precise interrogation of CBP/p300 function without the confounding effects of inhibiting other bromodomains.[8]
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 / EC50 | Reference(s) |
| CBP | TR-FRET | 0.94 nM | [1][2][5][9] |
| p300 | - | 1.2 nM | [3][5] |
| BRET | Cell-free | 6.2 nM | [1][9][10] |
| BRD4(1) | Cell-free | 5100 nM | [1][2][4][9] |
| BRD4(2) | - | 12,000 nM | [5] |
| BRPF1 | - | 4,600 nM | [5] |
| MYC Expression | MV-4-11 Cells | 6.6 nM | [5] |
Core Mechanism of Action: Transcriptional Repression
Direct Inhibition of Transcriptional Activation
The primary mechanism of this compound involves its direct binding to the acetyl-lysine binding pocket within the bromodomain of CBP and p300. This competitive inhibition prevents CBP/p300 from docking onto acetylated histones (e.g., H3K27ac) at enhancer and promoter regions of target genes.[3] Consequently, the recruitment of RNA polymerase II and other essential components of the transcriptional apparatus is blocked, leading to the downregulation of gene expression.[3][6]
Downregulation of the MYC Oncogene
A critical downstream consequence of CBP/p300 inhibition is the potent suppression of MYC transcription.[4][9] MYC is a master transcriptional regulator that is frequently dysregulated in cancer, driving proliferation and survival. By preventing CBP/p300 activity at MYC gene enhancers, this compound effectively reduces MYC expression, representing a key component of its anti-tumor activity, particularly in hematologic malignancies like AML.[5][6]
Table 2: In Vivo Pharmacodynamic Effect of this compound on MYC Expression
| Model | Dose (mg/kg, p.o.) | Time Point | MYC Inhibition | Reference |
| MOLM-16 Xenograft | 3 | 2 and 8 h | Significant | [2] |
| MOLM-16 Xenograft | 10 | 2 h | 87% | [2] |
| MOLM-16 Xenograft | 30 | 2 h | 88% | [2] |
Immuno-Oncological Mechanism of Action
Beyond its direct effects on tumor cells, this compound modulates the tumor microenvironment by targeting immunosuppressive cell populations.[3]
Impairment of Regulatory T Cell (Treg) Function
This compound has been shown to decrease the transcript levels of Forkhead box P3 (FOXP3), a master transcription factor essential for the development and function of Tregs.[1][4][9] By inhibiting CBP/p300, this compound reduces the generation of inducible Tregs and impairs their ability to suppress the activity of cytotoxic T lymphocytes (CTLs), thereby promoting an anti-tumor immune response.[3][5]
Reprogramming of Myeloid-Derived Suppressor Cells (MDSCs)
Treatment with this compound can also reprogram MDSCs from an immunosuppressive to a more inflammatory phenotype.[3] This involves inhibiting the expression of STAT pathway genes and key immunosuppressive effectors like Arginase 1 (Arg1).[11] This shift in MDSC function further alleviates immunosuppression within the tumor, rendering it more susceptible to immune-mediated clearance.[3][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
GNE-781: A Technical Guide to a Potent and Selective CBP/p300 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-781 is a highly potent and selective small molecule inhibitor of the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300. By targeting these key epigenetic regulators, this compound offers a promising therapeutic avenue for various malignancies, particularly those driven by oncogenes such as MYC. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, intended to support further research and development efforts. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are included to facilitate the practical application of this compound in a laboratory setting.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-1-tetrahydropyran-4-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide[1][2]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C27H33F2N7O2 | [3][4] |
| Molecular Weight | 525.59 g/mol | [3] |
| CAS Number | 1936422-33-1 | [1][4] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO and Acetonitrile | [4] |
| SMILES | CNC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=C4C=C(C(F)F)C(=C5)C6=CN(C)N=C6 | [3] |
| InChI Key | CQCWHSDMJBAGDC-UHFFFAOYSA-N | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of the bromodomains of CBP and p300, preventing their interaction with acetylated lysine residues on histones and other proteins. This disruption of protein-protein interactions leads to the modulation of gene expression programs critical for cancer cell proliferation and survival.
Inhibition of CBP/p300 and Downstream Effects
The primary targets of this compound are the bromodomains of CBP and p300. The inhibitory activity of this compound has been quantified in various biochemical and cellular assays, demonstrating high potency and selectivity.
| Assay Type | Target/Cell Line | IC50 / EC50 | Reference |
| TR-FRET | CBP | 0.94 nM | [3] |
| BRET | CBP | 6.2 nM | [3] |
| TR-FRET | BRD4(1) | 5100 nM | [3] |
| MYC Expression Inhibition | MV-4-11 cells | 6.6 nM |
This compound exhibits remarkable selectivity for CBP/p300 over other bromodomain-containing proteins, including the well-studied BET family member BRD4. This selectivity is crucial for minimizing off-target effects and associated toxicities.
The inhibition of CBP/p300 by this compound has been shown to downregulate the expression of the proto-oncogene MYC, a key driver in many cancers, including acute myeloid leukemia (AML). Furthermore, this compound treatment leads to a reduction in the expression of FOXP3, a transcription factor essential for the function of regulatory T cells (Tregs), suggesting a potential role in cancer immunotherapy.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound.
Experimental Protocols
This section provides detailed, representative protocols for key in vitro and in vivo assays used to characterize this compound. These protocols are based on established methodologies for similar bromodomain inhibitors and may require optimization for specific experimental conditions.
In Vitro Assays
This assay quantitatively measures the ability of this compound to disrupt the interaction between the CBP bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant GST-tagged CBP bromodomain
-
Biotinylated histone H4 acetylated peptide
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated fluorophore (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
This compound stock solution in DMSO
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 5 µL of diluted this compound or vehicle (DMSO in Assay Buffer) to each well.
-
Add 5 µL of a solution containing the GST-CBP bromodomain and the Europium-labeled anti-GST antibody in Assay Buffer to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a solution containing the biotinylated acetylated histone H4 peptide and the streptavidin-conjugated fluorophore in Assay Buffer to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (Excitation: 320-340 nm, Emission: Donor at ~615 nm, Acceptor at ~665 nm).
-
Calculate the ratio of the acceptor to donor emission and plot the results against the this compound concentration to determine the IC50 value.
This assay determines the cellular potency of this compound in downregulating the expression of the MYC oncogene in a relevant cancer cell line.
Materials:
-
MV-4-11 human acute myeloid leukemia cell line
-
RPMI-1640 medium supplemented with 10% FBS and L-glutamine
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or a commercial gene expression quantification kit (e.g., QuantiGene 2.0).
Procedure:
-
Seed MV-4-11 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound or vehicle to the cells and incubate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and lyse them according to the manufacturer's protocol for the chosen RNA analysis method.
-
Quantify MYC mRNA levels using qRT-PCR, normalizing to a housekeeping gene (e.g., GAPDH), or using the QuantiGene 2.0 assay.
-
Plot the percentage of MYC expression inhibition against the this compound concentration to determine the EC50 value.
In Vivo Assay
This in vivo model assesses the anti-tumor efficacy of this compound in a human AML xenograft.
Materials:
-
MOLM-16 human AML cell line
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation for oral gavage
-
Vehicle control for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Culture MOLM-16 cells to the desired number.
-
Inject 5-10 x 10^6 MOLM-16 cells subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation and vehicle control.
-
Administer this compound (e.g., 10-30 mg/kg) or vehicle to the respective groups via oral gavage, typically once or twice daily.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a defined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.
Experimental Workflow and Logical Relationships
The following diagram outlines a typical workflow for the preclinical evaluation of a bromodomain inhibitor like this compound.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate that exhibits high potency and selectivity for the CBP/p300 bromodomains. Its ability to modulate key oncogenic pathways, particularly by downregulating MYC expression, underscores its relevance in oncology drug discovery. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further investigate the biological activities and therapeutic potential of this compound. Further studies are warranted to fully elucidate its clinical utility.
References
- 1. Time-resolved fluorescence energy transfer (TR-FRET) high-throughput screening assay [bio-protocol.org]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [promega.com]
GNE-781: A Technical Guide to Target Engagement and Downstream Effects
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of GNE-781, a potent and highly selective small molecule inhibitor of the bromodomains of the transcriptional co-activators CREB-binding protein (CBP) and p300. We will explore its mechanism of action, target engagement, downstream signaling effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound functions as an acetyl-lysine competitive inhibitor, specifically targeting the bromodomains of CBP and the closely related p300.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. By occupying the acetyl-lysine binding pocket, this compound prevents these co-activators from "reading" the epigenetic landscape, thereby disrupting the assembly of transcriptional machinery at key gene promoters and enhancers. This leads to the modulation of gene expression programs critical for cell identity and proliferation.[2] Some evidence also suggests this compound can act as a degrader of p300-CBP transcription factors.[3]
Target Engagement and Selectivity
This compound demonstrates exceptional potency and selectivity for the bromodomains of CBP and p300. This high selectivity is crucial for minimizing off-target effects, a common challenge with epigenetic modulators. Its selectivity over other bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain) family member BRD4, is noteworthy.[4][5]
Quantitative Profile of this compound Inhibition:
| Target/Assay | IC50 / EC50 (nM) | Assay Type | Notes |
| CBP | 0.94 | TR-FRET | In vitro biochemical assay measuring direct binding and inhibition.[4][6][7] |
| p300 | 1.2 | Not Specified | In vitro biochemical assay.[7] |
| CBP | 6.2 | BRET | Cell-based assay measuring target engagement in a cellular context.[1][6] |
| BRD4(1) | 5100 | TR-FRET | Demonstrates >5400-fold selectivity for CBP over the first bromodomain of BRD4.[2][4][6] |
| BRD4(2) | 12,000 | Not Specified | Selectivity over the second bromodomain of BRD4.[7] |
| BRPF1 | 4,600 | Not Specified | Selectivity over Bromodomain and PHD finger-containing protein 1.[7] |
| MYC Expression | 6.6 | QuantiGene | Cellular assay measuring the functional outcome of CBP/p300 inhibition in MV4-11 leukemia cells.[7] |
Signaling Pathways and Downstream Effects
The inhibition of CBP/p300 bromodomains by this compound initiates a cascade of downstream effects, primarily through the transcriptional repression of key oncogenes and modulation of immune cell differentiation.
Key Downstream Consequences:
-
MYC Repression: A primary downstream effect is the suppression of the proto-oncogene MYC.[2][6] CBP/p300 are critical co-activators for MYC transcription, and their inhibition by this compound leads to a dose-dependent decrease in MYC mRNA and protein levels. This is a key driver of its anti-tumor activity, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[6][7]
-
FOXP3 Regulation: this compound has been shown to reduce the transcript levels of FOXP3, a master transcription factor for the development and function of regulatory T cells (Tregs).[2][4] By inhibiting Treg differentiation, this compound may help to reverse the immunosuppressive tumor microenvironment, suggesting a potential role in cancer immunotherapy.[6]
-
Anti-Tumor Activity: In preclinical xenograft models of AML (e.g., MOLM-16), orally administered this compound demonstrates significant, dose-dependent tumor growth inhibition.[2][4][7]
-
Hematopoietic Effects: Preclinical safety studies have indicated that CBP/p300 inhibition affects hematopoiesis, with noted effects on thrombopoiesis (platelet formation) and the differentiation of erythroid, granulocytic, and lymphoid cell lineages.[8]
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the CBP/p300 bromodomain, disrupting transcriptional activation and downstream pathways.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon preclinical findings. Below are representative protocols for key assays used to characterize this compound.
In Vitro Target Engagement: TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust biochemical assay to quantify the binding affinity of an inhibitor to its target protein.
Objective: To determine the IC50 value of this compound for the CBP bromodomain.
Principle: The assay measures the disruption of an interaction between a donor fluorophore (e.g., Terbium-labeled antibody) and an acceptor fluorophore (e.g., FITC-labeled ligand) that occurs when the test compound (this compound) binds to the target protein.
Workflow Diagram:
Caption: Workflow for a typical TR-FRET assay to determine inhibitor potency.
Protocol:
-
Plate Preparation: Dispense 2-5 µL of recombinant GST-tagged CBP bromodomain protein into wells of a low-volume 384-well assay plate.
-
Compound Addition: Add serial dilutions of this compound (in DMSO, followed by dilution in assay buffer) to the wells. Include DMSO-only wells as a negative control (100% activity).
-
Detection Reagent Addition: Add a pre-mixed solution containing a Terbium-labeled anti-GST antibody, a biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac), and a fluorescently-labeled streptavidin (e.g., AF488-Streptavidin).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader. Excite the Terbium donor at ~340 nm and measure the emission at ~620 nm (Terbium) and ~665 nm (acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission. Plot the normalized ratios against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement: BRET Assay
Bioluminescence Resonance Energy Transfer (BRET) assays measure target engagement within living cells, providing a more physiologically relevant assessment of a compound's activity.
Objective: To determine the cellular potency of this compound on the CBP bromodomain.
Principle: A fusion protein of the target (CBP bromodomain) and a Renilla luciferase (RLuc) donor is expressed in cells. A fluorescently-tagged ligand or interacting protein acts as the acceptor. Compound binding disrupts this interaction, leading to a decrease in the BRET signal.
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with plasmids encoding for the CBP bromodomain fused to Renilla Luciferase (CBP-RLuc) and an acceptor protein.
-
Cell Plating: 24-48 hours post-transfection, harvest the cells and plate them into a white, 96-well microplate.
-
Compound Treatment: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
Substrate Addition: Add the RLuc substrate, coelenterazine h, to each well.[9]
-
Signal Reading: Immediately measure the luminescence at two wavelengths using a BRET-capable plate reader: one for the RLuc donor (~485 nm) and one for the acceptor (~530 nm).[10]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission).[10] Plot the BRET ratio against this compound concentration to determine the IC50.
Downstream Gene Expression: QuantiGene Assay
The QuantiGene assay is a hybridization-based method for the direct quantification of RNA transcripts without the need for enzymatic amplification (like RT-PCR), which can introduce bias.
Objective: To measure the effect of this compound on MYC mRNA levels in a cancer cell line (e.g., MV-4-11).
Workflow Diagram:
Caption: Branched DNA (bDNA) assay workflow for quantifying mRNA levels.
Protocol:
-
Cell Treatment: Plate MV-4-11 cells in a 96-well plate and treat with a dose range of this compound for 4 hours at 37°C.[6]
-
Sample Lysis: Lyse the cells directly in the wells according to the manufacturer's protocol to release the RNA.
-
Overnight Hybridization: In a new plate, incubate the cell lysate overnight with a probe set specific for MYC mRNA and housekeeping genes, along with capture beads.[3]
-
Signal Amplification: The following day, wash the beads and perform sequential hybridization steps with a pre-amplifier, an amplifier, and a label probe (e.g., alkaline phosphatase-labeled). This builds a branched DNA "tree" on the captured mRNA.
-
Detection: Add a chemiluminescent substrate and measure the light output using a luminometer.
-
Data Analysis: Normalize the MYC signal to the geometric mean of the housekeeping gene signals. Plot the normalized expression against this compound concentration to calculate the EC50.
In Vivo Anti-Tumor Efficacy: AML Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in a mouse model of Acute Myeloid Leukemia.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., SCID beige mice).
-
Cell Implantation: Subcutaneously implant MOLM-16 AML cells into the flank of each mouse.[2]
-
Tumor Growth: Allow tumors to establish and grow to a predetermined average size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer this compound orally (p.o.) twice daily for a period of 21 days at specified doses (e.g., 3, 10, and 30 mg/kg).[4]
-
Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) regularly throughout the study.
-
Endpoint Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.[2] Optionally, tumors can be harvested for pharmacodynamic analysis of MYC transcript levels via qRT-PCR or QuantiGene assay.[2]
References
- 1. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QuantiGene Plex Gene Expression Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 4. protocols.io [protocols.io]
- 5. artekinmedikal.com.tr [artekinmedikal.com.tr]
- 6. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. level.com.tw [level.com.tw]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
GNE-781: A Technical Guide to Its Role in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of GNE-781, a potent and highly selective small-molecule inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. It details the compound's mechanism of action, its quantifiable effects on gene expression and cellular activity, and the experimental methodologies used for its characterization.
Introduction
This compound is an orally active, brain-penetrant inhibitor targeting the bromodomains of the highly homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A-binding protein p300.[1][2][3] These proteins are crucial epigenetic regulators that function as histone acetyltransferases (HATs), linking chromatin architecture with gene transcription.[2][4] The bromodomain within CBP and p300 is a "reader" module that recognizes and binds to acetylated lysine residues on histones, a key step in the recruitment of the transcriptional machinery to target genes. By selectively inhibiting this interaction, this compound provides a powerful tool to probe epigenetic mechanisms and offers a therapeutic strategy for diseases driven by transcriptional dysregulation, particularly in oncology.[1][5][6]
Mechanism of Action
The primary mechanism of this compound is the competitive inhibition of the CBP/p300 bromodomain. This action prevents the docking of CBP/p300 onto acetylated histones at gene promoters and super-enhancers. Super-enhancers are large clusters of regulatory elements that drive the expression of key cell identity and oncogenes. The loss of CBP/p300 recruitment at these sites leads to a reduction in local histone acetylation and the subsequent downregulation of target gene transcription, most notably the oncogene MYC.[1][2][7]
Caption: this compound inhibits the CBP/p300 bromodomain, preventing its recruitment to acetylated histones and subsequent gene transcription.
Quantitative Data on Biological Activity
This compound demonstrates high potency for CBP and exquisite selectivity over other bromodomain-containing proteins, particularly BRD4.
Table 1: Potency and Selectivity of this compound
| Target/Assay | IC50 / EC50 (nM) | Notes |
| CBP (TR-FRET Assay) | 0.94 | Time-Resolved Fluorescence Resonance Energy Transfer assay measuring direct binding inhibition.[1][5][8] |
| p300 | 1.2 | Highly homologous to CBP, showing similar high-potency inhibition.[3] |
| BRET Assay | 6.2 | Bioluminescence Resonance Energy Transfer assay, a cell-based target engagement assay.[5][8] |
| BRD4(1) | 5,100 | Demonstrates >5400-fold selectivity for CBP over the first bromodomain of BRD4.[1][5][8] |
| MYC Expression (MV4-11 cells) | 6.6 | Cellular potency measured by the downregulation of MYC oncogene expression.[3] |
Table 2: In Vivo Antitumor Efficacy and Pharmacodynamics (MOLM-16 AML Xenograft Model)
| This compound Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition (%TGI) | MYC Suppression (at 2h) | Notes |
| 3 | 73% | 87% (at 10 mg/kg) | Efficacy observed at all doses over a 21-day period.[7][8][9] |
| 10 | 71% | 87% | Maximal suppression of the target gene MYC was observed at 2 hours post-dose.[8] |
| 30 | 89% | 88% | All doses were well-tolerated with minimal body weight loss.[8][9] |
Impact on Key Gene Expression Programs
This compound-mediated inhibition of CBP/p300 leads to the significant downregulation of specific, pathogenically relevant genes.
-
MYC Oncogene: As a master transcriptional regulator, MYC is a primary driver of many cancers, including Acute Myeloid Leukemia (AML). Its expression is often controlled by super-enhancers that are highly dependent on CBP/p300 activity. This compound effectively suppresses MYC transcription, which corresponds with its potent antitumor activity in AML models.[1][7][8]
-
FOXP3 and Immune Regulation: this compound reduces the transcript levels of FOXP3, a transcription factor essential for the function of regulatory T cells (Tregs).[1][8][9] Since Tregs can suppress antitumor immunity, their inhibition via CBP/p300 blockade represents a novel strategy for cancer immunotherapy.[1][7]
Caption: this compound blocks CBP/p300 binding at super-enhancers, downregulating key genes like MYC and FOXP3.
Experimental Protocols and Workflows
The following sections summarize the key methodologies used to characterize the activity of this compound.
In Vitro Potency: TR-FRET Bromodomain Binding Assay
This assay quantitatively measures the ability of a compound to displace a ligand from the target protein's binding pocket.
-
Principle: The assay uses a CBP bromodomain protein tagged with a donor fluorophore (e.g., Terbium) and a biotinylated, acetylated histone peptide ligand complexed with an acceptor fluorophore (e.g., Streptavidin-d2). When in proximity, excitation of the donor results in FRET to the acceptor.
-
Methodology:
-
Reagents (tagged CBP protein, ligand, and acceptor) are combined in an assay buffer.
-
Serial dilutions of this compound (or control compound) are added to the mixture in a microplate.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The plate is read on a TR-FRET-capable reader, measuring the emission of both donor and acceptor fluorophores.
-
-
Data Analysis: The ratio of acceptor/donor signals is calculated. This compound displacing the ligand causes a decrease in this ratio. The data is plotted against compound concentration, and a four-parameter nonlinear regression fit is used to determine the IC50 value.[1]
Cellular Target Engagement: MYC Expression Assay
This protocol assesses the compound's ability to modulate a key downstream gene target in a relevant cancer cell line.
-
Cell Line: MV-4-11 (Acute Myeloid Leukemia).[1]
-
Methodology:
-
Cell Plating: MV-4-11 cells are seeded at a density of 10,000 cells/well in 96-well plates using RPMI-1640 media supplemented with 10% FBS.[1]
-
Compound Treatment: Cells are treated with a range of this compound concentrations and incubated for a defined period (e.g., 6-24 hours).
-
Cell Lysis & Gene Expression Analysis: Cell lysis and analysis of MYC mRNA levels are performed using QuantiGene 2.0 reagents according to the manufacturer's protocol. This branched DNA assay provides direct quantification of RNA without enzymatic amplification.[1]
-
Data Acquisition: Luminescence, which is proportional to the amount of MYC transcript, is measured using a plate reader (e.g., EnVision).[1]
-
-
Data Analysis: Luminescence values are normalized to vehicle-treated controls. The resulting dose-response curve is fitted to generate an EC50 value.[1]
In Vivo Efficacy: AML Xenograft Model
This workflow evaluates the antitumor activity and pharmacodynamic response of this compound in a living system.
Caption: Workflow for assessing this compound efficacy and target modulation in an AML mouse model.
Conclusion
This compound is a powerful and selective chemical probe that has significantly advanced the study of CBP/p300-mediated gene regulation. Through its targeted inhibition of the CBP/p300 bromodomain, this compound effectively downregulates the expression of critical oncogenes such as MYC and immunomodulatory factors like FOXP3. The robust preclinical data, demonstrating both potent cellular activity and significant in vivo antitumor efficacy, underscores the therapeutic potential of targeting this epigenetic axis. The findings from studies involving this compound confirm an important role for CBP/p300 in stem cell differentiation and the pathology of diseases like cancer, making it an invaluable tool for ongoing research and drug development.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 10. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-781: A Technical Guide to its Mechanism and Effects on MYC Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-781 is a highly potent and selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300. These proteins play a critical role in the regulation of gene expression, in part by modulating the activity of the MYC oncogene, a key driver in many human cancers. This technical guide provides an in-depth overview of this compound, with a focus on its mechanism of action and its effects on MYC expression. We present a compilation of quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
The MYC family of proto-oncogenes, particularly c-MYC, are transcription factors that are frequently deregulated in a wide range of human cancers. MYC plays a pivotal role in cell growth, proliferation, metabolism, and apoptosis. Its aberrant expression is a major contributor to tumorigenesis, making it a highly sought-after therapeutic target. However, the direct inhibition of MYC has proven to be a formidable challenge due to its "undruggable" nature.
An alternative and promising strategy is to target the cofactors that regulate MYC's transcriptional activity. CREB-binding protein (CBP) and the closely related p300 are histone acetyltransferases (HATs) that function as transcriptional coactivators for numerous transcription factors, including MYC. By acetylating histones, CBP/p300 helps to create a more open chromatin structure, facilitating the binding of the transcriptional machinery and subsequent gene expression.
This compound has emerged as a potent and selective small molecule inhibitor of the bromodomain of CBP/p300. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby recruiting the CBP/p300 complex to specific chromatin regions. By inhibiting this interaction, this compound disrupts the transcriptional activation of MYC and other oncogenic drivers, leading to antitumor effects.
Mechanism of Action
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomain. This prevents the recruitment of CBP/p300 to chromatin, leading to a reduction in histone acetylation at the promoter and enhancer regions of MYC target genes. The consequence is a condensed chromatin state, which represses the transcription of MYC itself and its downstream targets. This targeted disruption of a critical oncogenic signaling pathway forms the basis of this compound's therapeutic potential.
Figure 1: this compound Mechanism of Action on MYC Expression.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 / EC50 (nM) | Reference |
| TR-FRET | CBP | 0.94 | [1][2] |
| BRET | CBP | 6.2 | [1][2] |
| Cell-free Assay | BRD4(1) | 5100 | [1][2] |
| MYC Expression Inhibition | MV-4-11 cells | 6.6 | [1] |
Table 2: In Vivo Antitumor Efficacy and MYC Suppression of this compound in MOLM-16 AML Xenograft Model
| This compound Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition (%) | MYC Suppression at 2h (%) | MYC Suppression at 8h (%) | Reference |
| 3 | 73 | Not Reported | Not Reported | [2] |
| 10 | 71 | 87 | Not Reported | [2] |
| 30 | 89 | 88 | Not Reported | [2] |
Detailed Experimental Protocols
In Vitro Assays
This assay is designed to measure the binding affinity of this compound to the CBP bromodomain.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate) conjugated to the CBP bromodomain to an acceptor fluorophore (e.g., APC) on a biotinylated histone peptide ligand. Inhibition of the CBP-ligand interaction by this compound results in a decrease in the FRET signal.
-
Protocol:
-
Recombinant human CBP bromodomain protein is labeled with a Europium chelate donor.
-
A biotinylated peptide corresponding to a histone tail with an acetylated lysine is used as the ligand.
-
Streptavidin-conjugated Allophycocyanin (APC) is used as the acceptor.
-
The assay is performed in a 384-well plate format.
-
A serial dilution of this compound is prepared in DMSO and added to the wells.
-
The CBP-Eu, biotinylated peptide, and Streptavidin-APC are added to the wells.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is read on a compatible plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Europium) and ~665 nm (APC).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Figure 2: TR-FRET Experimental Workflow.
This cell-based assay measures the engagement of this compound with the CBP bromodomain in a live-cell context.
-
Principle: The assay utilizes NanoLuc® luciferase fused to the CBP protein as the BRET donor and a cell-permeable fluorescent tracer that binds to the CBP bromodomain as the acceptor. Competitive binding of this compound displaces the tracer, leading to a decrease in the BRET signal.
-
Protocol:
-
HEK293 cells are transiently transfected with a vector encoding a CBP-NanoLuc® fusion protein.
-
Transfected cells are seeded into 96-well or 384-well white assay plates.
-
A serial dilution of this compound is added to the cells.
-
A cell-permeable fluorescent tracer specific for the CBP bromodomain is added to the wells.
-
The plate is incubated to allow for compound entry and binding equilibrium.
-
Nano-Glo® substrate is added to initiate the luminescent reaction.
-
The BRET signal is measured on a luminometer capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.
-
IC50 values are determined from the dose-response curves.
-
Figure 3: NanoBRET Experimental Workflow.
This assay quantifies the levels of MYC mRNA in cells treated with this compound.
-
Principle: This is a hybridization-based assay that uses branched DNA (bDNA) technology for signal amplification, allowing for the direct measurement of RNA transcripts without the need for RNA purification or reverse transcription.
-
Protocol:
-
MV-4-11 cells are seeded in 96-well plates and treated with a dilution series of this compound for a specified time (e.g., 4 hours).
-
Cells are lysed using the provided lysis buffer.
-
The cell lysate is incubated with a specific probe set for human MYC mRNA. The probe set includes capture extenders, label extenders, and blocking probes.
-
The target mRNA is captured on a magnetic bead.
-
A series of hybridization steps with pre-amplifier, amplifier, and label probe molecules builds the bDNA amplification structure.
-
A chemiluminescent substrate is added, and the resulting signal is measured on a luminometer.
-
The luminescence signal is proportional to the amount of MYC mRNA in the sample. EC50 values are calculated from the dose-response data.
-
In Vivo Xenograft Study
This model is used to evaluate the antitumor efficacy of this compound in vivo.
-
Animal Model: Female SCID beige mice are typically used.
-
Tumor Implantation: MOLM-16 human AML cells are subcutaneously injected into the flank of the mice.
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into vehicle and treatment groups. This compound is formulated for oral administration (p.o.) and administered twice daily (BID).
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic (PD) Assessment: At the end of the study, or at specified time points, tumors are harvested for the analysis of MYC expression.
-
Method: Quantitative Polymerase Chain Reaction (qPCR) or the QuantiGene assay can be used to measure MYC mRNA levels in tumor homogenates. Western blotting can be used to assess MYC protein levels.
-
Protocol (General for qPCR):
-
Tumor tissue is homogenized and total RNA is extracted.
-
RNA is reverse-transcribed to cDNA.
-
qPCR is performed using primers specific for human MYC and a housekeeping gene for normalization.
-
The relative expression of MYC is calculated using the delta-delta Ct method.
-
Conclusion
This compound is a potent and selective inhibitor of the CBP/p300 bromodomains that demonstrates significant antitumor activity, which is correlated with the suppression of MYC expression. The data and protocols presented in this technical guide provide a comprehensive resource for researchers interested in further investigating the therapeutic potential of this compound and the role of CBP/p300 in cancer biology. The detailed methodologies for key in vitro and in vivo experiments will facilitate the replication and extension of these findings, ultimately contributing to the development of novel epigenetic therapies for MYC-driven malignancies.
References
GNE-781's Impact on Foxp3 Transcript Levels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GNE-781 is a highly potent and selective small-molecule inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300. These proteins are critical epigenetic regulators involved in a myriad of cellular processes, including the differentiation and function of regulatory T cells (Tregs). The master transcription factor for Tregs, Forkhead box P3 (Foxp3), is essential for their immunosuppressive function. This document provides a comprehensive technical overview of the impact of this compound on Foxp3 transcript levels, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols. In vitro and in vivo studies have consistently demonstrated that this compound downregulates Foxp3 transcription in a dose-dependent manner, thereby inhibiting the differentiation and function of Tregs. This positions this compound as a valuable tool for research in immunology and oncology, with potential therapeutic applications in modulating immune responses.
Introduction
Regulatory T cells (Tregs) are a specialized subpopulation of T cells that act to suppress immune responses, thereby maintaining homeostasis and self-tolerance. The transcription factor Foxp3 is the lineage-defining master regulator of Tregs; its expression is indispensable for their development and immunosuppressive function. The transcriptional regulation of the Foxp3 gene is a complex process involving a network of transcription factors and epigenetic modifications.
The histone acetyltransferases (HATs) CREB-binding protein (CBP) and its paralog p300 are crucial coactivators in this process. By acetylating histones and other transcription factors, CBP/p300 facilitates a chromatin environment conducive to gene expression and promotes the assembly of the transcriptional machinery at the Foxp3 promoter.
This compound has emerged as a potent and highly selective inhibitor of the bromodomains of CBP and p300.[1][2] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues, a key mechanism for localizing transcriptional regulatory complexes to specific chromatin regions. By blocking this interaction, this compound effectively disrupts the function of CBP/p300 as transcriptional coactivators for genes they regulate, including Foxp3.
This guide will delve into the specifics of how this compound impacts Foxp3 transcript levels, presenting available quantitative data, detailing the experimental methodologies used to ascertain these effects, and providing visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Data Summary
Table 1: In Vitro Effects of this compound on Regulatory T Cell Differentiation
| Cell Type | Concentration of this compound | Observed Effect | Reference |
| Naïve human CD4+ T cells | 100 nM | Significant decrease in the percentage of FOXP3+ cells during Treg polarizing culture. | [3] |
Table 2: In Vivo Effects of this compound and Correlation with Foxp3 Regulation
| Animal Model | Dosing Regimen of this compound (Oral) | Effect on Tumor Growth | Implied Effect on Foxp3 | Reference |
| MOLM-16 AML Xenograft | 3 mg/kg | 73% Tumor Growth Inhibition (TGI) | Dose-dependent decrease in Foxp3 transcript levels. | [1] |
| MOLM-16 AML Xenograft | 10 mg/kg | 71% Tumor Growth Inhibition (TGI) | Dose-dependent decrease in Foxp3 transcript levels. | [1] |
| MOLM-16 AML Xenograft | 30 mg/kg | 89% Tumor Growth Inhibition (TGI) | Dose-dependent decrease in Foxp3 transcript levels. | [1] |
Signaling Pathway
This compound's mechanism of action on Foxp3 transcription involves the inhibition of CBP/p300 bromodomain function, leading to a disruption of the transcriptional activation at the Foxp3 gene locus. CBP/p300 are recruited to the Foxp3 promoter and enhancer regions by key transcription factors such as NFAT, AP-1, and STAT5. Once recruited, their histone acetyltransferase activity modifies chromatin structure, creating a more open and accessible conformation for transcription. The bromodomain of CBP/p300 is critical for recognizing these acetylated histones and stabilizing the transcriptional complex. This compound competitively binds to the bromodomain, preventing this recognition and leading to the destabilization of the complex and subsequent downregulation of Foxp3 gene expression.
Caption: Signaling pathway of this compound's impact on Foxp3 transcription.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on Foxp3 transcript levels.
In Vitro Differentiation of Induced Regulatory T cells (iTregs)
This protocol outlines the generation of iTregs from naïve CD4+ T cells, which can then be treated with this compound to assess its impact on Foxp3 expression.
-
Isolation of Naïve CD4+ T cells:
-
Obtain peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Isolate CD4+ T cells by negative selection using a magnetic-activated cell sorting (MACS) kit.
-
From the enriched CD4+ T cell population, isolate naïve CD4+ T cells (CD4+CD45RA+CCR7+) by fluorescence-activated cell sorting (FACS).
-
-
Cell Culture and iTreg Differentiation:
-
Culture the isolated naïve CD4+ T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Coat 96-well plates with anti-CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL.
-
Seed the naïve CD4+ T cells at a density of 1 x 10^5 cells per well.
-
Induce iTreg differentiation by adding soluble anti-CD28 antibody (2 µg/mL), recombinant human IL-2 (100 U/mL), and recombinant human TGF-β (10 ng/mL) to the culture medium.
-
For the experimental group, add this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM). A DMSO control should be run in parallel.
-
Incubate the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Analysis of Foxp3 Expression by Flow Cytometry
This protocol describes the staining and analysis of intracellular Foxp3 protein levels.
-
Cell Preparation and Surface Staining:
-
Harvest the cultured cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers such as CD4 and CD25 using fluorochrome-conjugated antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation, Permeabilization, and Intracellular Staining:
-
Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set according to the manufacturer's instructions.
-
Stain for intracellular Foxp3 using a fluorochrome-conjugated anti-Foxp3 antibody for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of CD4+CD25+Foxp3+ cells.
-
Analysis of Foxp3 Transcript Levels by qRT-PCR
This protocol details the measurement of Foxp3 mRNA levels.
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cultured cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for Foxp3 and a housekeeping gene (e.g., GAPDH or ACTB).
-
Example Primer Sequences (Human):
-
Foxp3 Forward: 5'-CAGCACATTCCCAGAGTTCCTC-3'
-
Foxp3 Reverse: 5'-GCGTGTGAACCAGTGGTAGATC-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Perform qRT-PCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in Foxp3 expression normalized to the housekeeping gene and relative to the DMSO control.
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for investigating the impact of this compound on Foxp3 expression in vitro.
Caption: Experimental workflow for this compound's effect on Foxp3.
Conclusion
References
In vitro characterization of GNE-781
An In-Depth Technical Guide to the In Vitro Characterization of GNE-781
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly potent, orally active, and selective small-molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and the closely related p300 (also known as EP300 or KAT3B).[1][2][3][4] CBP and p300 are critical transcriptional co-activators that function as histone acetyltransferases (HATs), playing a pivotal role in regulating the expression of key genes, including oncogenes like MYC.[1][5][6] By targeting the CBP/p300 bromodomain, this compound prevents the "reading" of acetylated lysine residues on histones and other proteins, thereby disrupting the assembly of transcriptional machinery at specific gene promoters. This mechanism provides a therapeutic avenue for treating diseases driven by aberrant gene expression, particularly in oncology.[1][7] This guide details the in vitro biochemical and cellular characterization of this compound, presenting its inhibitory profile, the experimental methodologies used for its evaluation, and its mechanism of action.
Biochemical Profile and Selectivity
This compound demonstrates sub-nanomolar potency against the CBP bromodomain and exceptional selectivity over other bromodomain-containing proteins, most notably BRD4.[1][2][8] Its high selectivity is a key attribute, minimizing potential off-target effects associated with less selective bromodomain inhibitors.[8][9]
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.
| Target/Assay | Assay Type | IC50 / EC50 (nM) | Notes |
| CBP | TR-FRET | 0.94 | Cell-free biochemical assay.[1][2][4][10] |
| p300 | TR-FRET | 1.2 | Cell-free biochemical assay.[3] |
| CBP (Cellular) | BRET | 6.2 | Cell-based assay in HEK293 cells.[1][2] |
| BRD4(1) | TR-FRET / BRET | 5100 | Over 5400-fold selectivity for CBP over BRD4(1).[1][2][4] |
| BRD4(2) | Various | 12,000 | High selectivity over the second bromodomain of BRD4.[3] |
| BRPF1 | Various | 4,600 | High selectivity over Bromodomain and PHD finger-containing protein 1.[3] |
| MYC Expression | QuantiGene 2.0 | 6.6 | Cellular assay in MV-4-11 leukemia cells.[3] |
Mechanism of Action: CBP/p300 Inhibition
CBP and p300 are recruited by transcription factors to gene promoters and enhancers. Their intrinsic histone acetyltransferase (HAT) activity leads to the acetylation of histone tails (e.g., H3K27ac), which relaxes chromatin structure. The bromodomain of CBP/p300 then binds to these acetylated histones, stabilizing the transcriptional complex and promoting gene expression. This compound competitively binds to the acetyl-lysine binding pocket of the CBP/p300 bromodomain, preventing this interaction and subsequently downregulating the transcription of target genes like MYC.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, CAS 1936422-33-1 (HY-108696-10.1) | Szabo-Scandic [szabo-scandic.com]
The Pharmacological Profile of GNE-781: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-781 is a highly potent and selective, orally active small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and the closely related p300.[1][2][3] These proteins are critical epigenetic regulators that play a key role in modulating transcription and are implicated in the pathogenesis of various diseases, including cancer.[4][5] this compound was developed through structure-based design to optimize potency and selectivity over other bromodomain-containing proteins, particularly those of the BET (Bromodomain and Extra-Terminal domain) family, such as BRD4.[3][6] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key in vitro and in vivo data, outlining experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
This compound selectively targets the bromodomains of CBP and p300, which are responsible for recognizing and binding to acetylated lysine residues on histones and other proteins.[4][5] By inhibiting this interaction, this compound disrupts the recruitment of the transcriptional machinery to specific gene promoters and enhancers, leading to the modulation of gene expression.[6][7] Notably, this includes the downregulation of key oncogenes such as MYC, which is a critical driver in many cancers, including acute myeloid leukemia (AML).[1][6][7] Furthermore, this compound has been shown to reduce the transcript levels of FOXP3, a key transcription factor for the development and function of regulatory T cells (Tregs), suggesting a potential role in cancer immunotherapy.[1][2][6]
Data Presentation
In Vitro Activity
The following table summarizes the in vitro inhibitory activity of this compound against its primary target, CBP, and its selectivity against other bromodomains.
| Target | Assay Type | IC50 (nM) | Reference |
| CBP | TR-FRET | 0.94 | [1][2][3] |
| CBP | BRET | 6.2 | [1][2][3] |
| BRD4(1) | - | 5100 | [1][2][3] |
Table 1: In Vitro Inhibitory Activity of this compound. This table highlights the potent and selective inhibition of CBP by this compound.
In Vivo Efficacy: MOLM-16 AML Xenograft Model
This compound has demonstrated significant anti-tumor activity in a subcutaneous xenograft model using the human AML cell line MOLM-16.
| Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition (% TGI) | Reference |
| 3 | 73 | [6][7] |
| 10 | 71 | [6][7] |
| 30 | 89 | [6][7] |
Table 2: In Vivo Efficacy of this compound in a MOLM-16 AML Xenograft Model. This table shows the dose-dependent anti-tumor effect of this compound in a preclinical model of AML.
Experimental Protocols
In Vitro Inhibition Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: The IC50 value of this compound for CBP was determined using a TR-FRET assay.[1][2][3] While specific details of the assay protocol for this compound are not publicly available, a general methodology for such an assay involves the use of a terbium-labeled anti-His-tag antibody as the donor fluorophore and a biotinylated peptide ligand that binds to the bromodomain, which in turn binds to a dye-labeled streptavidin acceptor. The proximity of the donor and acceptor upon binding results in a FRET signal. The displacement of the peptide ligand by this compound leads to a decrease in the FRET signal, allowing for the determination of the IC50 value.
Bioluminescence Resonance Energy Transfer (BRET) Assay: A BRET assay was also used to determine the inhibitory activity of this compound against CBP.[1][2][3] In a typical BRET assay for protein-protein interactions, one interacting partner is fused to a bioluminescent donor (e.g., Renilla luciferase) and the other to a fluorescent acceptor (e.g., YFP). The inhibition of the interaction by a small molecule like this compound would lead to a decrease in the BRET signal.
Cellular Assays
MYC Expression Assay: To determine the effect of this compound on MYC expression, MV-4-11 acute myeloid leukemia cells were used.[1]
-
Cell Plating: MV-4-11 cells were plated at a density of 10,000 cells per well in 96-well plates.
-
Media: The cells were cultured in RPMI1640 media supplemented with 10% fetal bovine serum and 2 mM L-glutamine.
-
Compound Treatment: this compound, diluted in DMSO, was added to the cell plates, with the final DMSO concentration maintained at 0.1%. The cells were incubated for 4 hours at 37°C.
-
Analysis: Cell lysis and analysis of MYC expression were performed using the QuantiGene 2.0 reagent system according to the manufacturer's instructions. Luminescence was measured using an EnVision plate reader, and EC50 values were calculated using a four-parameter nonlinear regression fit.
In Vivo Efficacy Study
MOLM-16 AML Xenograft Model: The anti-tumor activity of this compound was evaluated in a MOLM-16 AML xenograft model.[6][7]
-
Animal Model: Female SCID beige mice were used for the study.
-
Tumor Implantation: MOLM-16 cells were implanted subcutaneously into the mice.
-
Drug Administration: Once the tumors were established, this compound was administered orally (p.o.) twice daily (BID) at doses of 3, 10, and 30 mg/kg.
-
Efficacy Endpoint: The primary endpoint was the inhibition of tumor growth, measured as a percentage of tumor growth inhibition (%TGI) compared to a vehicle-treated control group.
Pharmacokinetics and Safety
This compound is an orally active compound with good in vivo pharmacokinetic properties observed in multiple species.[3] It is characterized as non-CNS penetrant.[3] A preclinical safety assessment of this compound was conducted in rats and dogs.[4] The studies revealed that while the compound was generally tolerated, it had marked effects on thrombopoiesis (platelet formation).[4] Additionally, there was evidence of inhibition of erythroid, granulocytic, and lymphoid cell differentiation, as well as adverse changes in gastrointestinal and reproductive tissues.[4] These findings are consistent with the preclinical and clinical effects observed with other bromodomain inhibitors, particularly BET inhibitors, and highlight the important role of CBP/p300 in stem cell differentiation.[4]
Visualizations
Signaling Pathway
References
- 1. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel BRET-based assay to investigate binding and residence time of unmodified ligands to the human lysosomal ion channel TRPML1 in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
GNE-781 In Vivo Experimental Protocol: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-781 is a potent and highly selective small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300. These homologous proteins are critical transcriptional co-activators involved in a myriad of cellular processes, including cell growth, differentiation, and survival. Dysregulation of CBP/p300 activity has been implicated in various cancers, making them attractive therapeutic targets. This compound exerts its anti-tumor effects by inhibiting the binding of CBP/p300 to acetylated histones, thereby modulating the transcription of key oncogenes such as c-Myc. These application notes provide a detailed protocol for the in vivo evaluation of this compound in a preclinical acute myeloid leukemia (AML) xenograft model, along with important considerations for its formulation, administration, and safety.
Mechanism of Action: CBP/p300 Inhibition
CBP and p300 are histone acetyltransferases (HATs) that play a crucial role in chromatin remodeling and gene transcription. By acetylating histone tails, they create a more open chromatin structure, facilitating the binding of transcription factors and the recruitment of the transcriptional machinery. The bromodomain of CBP/p300 specifically recognizes and binds to acetylated lysine residues on histones and other proteins, anchoring the complex to chromatin.
This compound competitively inhibits this interaction, preventing the recruitment of CBP/p300 to target gene promoters. This leads to a decrease in histone acetylation, chromatin condensation, and subsequent repression of gene transcription. A key downstream target of this inhibition is the proto-oncogene c-Myc, which is frequently overexpressed in AML and drives leukemic cell proliferation. By downregulating c-Myc expression, this compound can induce cell cycle arrest and apoptosis in cancer cells.[1][2][3]
References
Application Notes: Utilizing GNE-781 for Targeted Therapy in MOLM-16 Acute Myeloid Leukemia Cell Lines
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. MOLM-16 | Cell lines | DSMZCellDive [celldive.dsmz.de]
- 8. Leibniz Institute DSMZ: Details [dsmz.de]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for GNE-781 TR-FRET Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-781 is a highly potent and selective inhibitor of the bromodomain of the transcriptional coactivator CREB-binding protein (CBP).[1][2] By targeting the CBP bromodomain, this compound effectively disrupts the interaction between CBP and acetylated histones, a critical step in the transcriptional activation of key oncogenes such as MYC.[1] This inhibitory action makes this compound a valuable tool for cancer research and a potential therapeutic agent. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and sensitive method for quantifying the inhibitory activity of compounds like this compound in a high-throughput format.
These application notes provide a detailed protocol for a TR-FRET-based assay to determine the potency of this compound against the CBP bromodomain.
Signaling Pathway of CBP in Transcriptional Activation
CREB-binding protein (CBP) is a crucial transcriptional coactivator that plays a central role in regulating gene expression. It integrates various signaling pathways to control cellular processes such as proliferation, differentiation, and apoptosis. A key feature of CBP is its bromodomain, which recognizes and binds to acetylated lysine residues on histone tails and other transcription factors like p53 and CREB.[3][4][5][6] This interaction is essential for the recruitment of the transcriptional machinery to specific gene promoters, leading to the expression of target genes, including the proto-oncogene MYC. This compound exerts its effect by competitively binding to the CBP bromodomain, thereby preventing the recognition of acetylated lysines and inhibiting gene transcription.
Figure 1: Simplified signaling pathway of CBP-mediated transcriptional activation and its inhibition by this compound.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized using various assays. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference(s) |
| CBP | TR-FRET | 0.94 | [1][2][7] |
| BRET | - | 6.2 | [1][2][7] |
| BRD4(1) | - | 5100 | [1][2][7] |
Table 2: In Vivo Efficacy of this compound in a MOLM-16 AML Xenograft Model
| Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference(s) |
| 3 | Twice daily | 73 | [2][7] |
| 10 | Twice daily | 71 | [2][7] |
| 30 | Twice daily | 89 | [2][7] |
Experimental Protocols
This section provides a detailed protocol for a competitive TR-FRET assay to measure the inhibition of the CBP bromodomain by this compound. This protocol is adapted from established methods and is suitable for a 384-well plate format.[8][9][10]
Principle of the TR-FRET Assay
The assay is based on the principle of competitive binding. A Europium (Eu³⁺)-labeled CBP bromodomain (donor) binds to an acetylated peptide ligand conjugated to an Allophycocyanin (APC) acceptor. This proximity allows for FRET to occur upon excitation of the donor. This compound competes with the acetylated peptide for binding to the CBP bromodomain. Inhibition of the interaction separates the donor and acceptor, leading to a decrease in the TR-FRET signal.
Figure 2: Principle of the competitive TR-FRET assay for this compound.
Materials and Reagents
-
CBP Bromodomain (human, amino acids 1081-1197), Europium-labeled (CBP-Eu³⁺)
-
Biotinylated Acetylated Histone Peptide Ligand
-
APC-labeled Avidin (or Streptavidin)
-
This compound
-
TR-FRET Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA (w/v), 0.01% Triton X-100 (v/v)[9]
-
DMSO (Dimethyl sulfoxide)
-
384-well low-volume, black assay plates
-
TR-FRET compatible plate reader
Assay Workflow
Figure 3: Experimental workflow for the this compound TR-FRET assay.
Detailed Protocol
-
Reagent Preparation:
-
Allow all reagents, except for the CBP-Eu³⁺, to equilibrate to room temperature. Keep the CBP-Eu³⁺ on ice until use.[8]
-
Prepare the TR-FRET Assay Buffer as described above.
-
Dilute the CBP-Eu³⁺ and the Acetylated Peptide/APC mixture in TR-FRET Assay Buffer to the desired working concentrations. A typical concentration for the GST-CBP bromodomain is 10 nM.[9]
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of this compound in TR-FRET Assay Buffer to achieve a 4x final concentration. The final DMSO concentration in the assay should not exceed 2%.[8]
-
-
Assay Procedure (for a 20 µL final volume in a 384-well plate):
-
Add 5 µL of the 4x serially diluted this compound to the appropriate wells of the 384-well plate.
-
For control wells, add 5 µL of TR-FRET Assay Buffer containing the same percentage of DMSO as the inhibitor wells (negative control) or a known CBP inhibitor (positive control).[8]
-
Add 10 µL of the diluted CBP-Eu³⁺ solution to all wells.[8]
-
(Optional) Incubate the plate for 15 minutes at room temperature, protected from light, to allow for pre-equilibration of the inhibitor with the CBP bromodomain.[8]
-
Add 5 µL of the diluted Acetylated Peptide/APC mixture to all wells to initiate the reaction.[8]
-
Incubate the plate for 60-90 minutes at room temperature, protected from light.[10]
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with settings appropriate for a Europium-APC FRET pair.
-
Excitation Wavelength: ~340 nm
-
Emission Wavelengths: 620 nm (Europium) and 665 nm (APC)[8]
-
Incorporate a delay time (e.g., 50-100 µs) before reading the emission to minimize background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Intensity at 665 nm / Intensity at 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Conclusion
This document provides a comprehensive overview and a detailed protocol for the characterization of this compound using a TR-FRET assay. The provided information on the signaling pathway, quantitative data, and experimental procedures will enable researchers to effectively utilize this powerful inhibitor in their studies of CBP-mediated gene regulation and to develop further innovations in the field of epigenetic drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CBP: a signal-regulated transcriptional coactivator controlled by nuclear calcium and CaM kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. p300-CBP coactivator family - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time-resolved fluorescence energy transfer (TR-FRET) high-throughput screening assay [bio-protocol.org]
GNE-781 BRET Assay for Target Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-781 is a potent and highly selective inhibitor of the CREB-binding protein (CBP), a transcriptional co-activator that plays a critical role in regulating gene expression through its bromodomain and histone acetyltransferase (HAT) activity.[1][2][3][4] The bromodomain of CBP recognizes and binds to acetylated lysine residues on histones and other proteins, a key interaction for the recruitment of the transcriptional machinery to specific gene promoters. Dysregulation of CBP activity is implicated in various diseases, including cancer. This compound exerts its therapeutic effect by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain, thereby disrupting its interaction with chromatin and modulating the expression of key oncogenes like MYC.[1][3]
This document provides detailed application notes and protocols for a Bioluminescence Resonance Energy Transfer (BRET) assay to quantify the target engagement of this compound with the CBP bromodomain in a live-cell format. The NanoBRET™ technology is employed to measure the displacement of a fluorescently labeled histone ligand from a luciferase-tagged CBP bromodomain, offering a quantitative measure of the inhibitor's potency.
Principle of the Assay
The NanoBRET™ assay is a proximity-based method that measures the interaction between two proteins in live cells.[5][6] In this specific application for this compound, the assay is configured to measure the disruption of the CBP and Histone H3.3 interaction. The CBP bromodomain is fused to NanoLuc® luciferase (the BRET donor), and Histone H3.3 is fused to HaloTag® (the BRET acceptor), which is labeled with a fluorescent ligand. When the two fusion proteins are in close proximity (i.e., interacting), the energy from the luciferase-catalyzed substrate reaction is transferred to the fluorescent acceptor, resulting in a BRET signal. This compound, upon entering the cell and binding to the CBP bromodomain, displaces the acetylated Histone H3.3, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the determination of the inhibitor's intracellular potency (IC50).
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity and selectivity.
| Assay Type | Target | IC50 (nM) | Cell Line | Notes |
| NanoBRET™ | CBP | 6.2 | HEK293 | Measures intracellular target engagement by inhibiting the CBP-Histone H3.3 interaction.[1][2][7] |
| TR-FRET | CBP | 0.94 | - | Biochemical assay measuring direct binding to the isolated bromodomain.[1][2][4][7] |
| TR-FRET | BRD4(1) | 5100 | - | Demonstrates high selectivity for CBP over the BET family bromodomain BRD4.[1][2][4][7] |
| - | p300 | 1.2 | - | High affinity for the closely related p300 bromodomain.[3] |
This compound demonstrates exceptional selectivity for CBP/p300 over other bromodomains, with a reported selectivity of over 7200-fold against a diverse panel of bromodomains.
Signaling Pathway and Mechanism of Inhibition
This compound acts as a competitive inhibitor at the acetyl-lysine binding site of the CBP bromodomain. This disrupts the interaction between CBP and acetylated histones, a critical step in the transcriptional activation of genes involved in cell growth and proliferation. The diagram below illustrates this mechanism.
Caption: Mechanism of this compound inhibition of CBP-mediated transcription.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells
-
Plasmids:
-
NanoLuc®-CBP (bromodomain) fusion vector (BRET donor)
-
Histone H3.3-HaloTag® fusion vector (BRET acceptor)
-
-
Transfection Reagent: FuGENE® HD or similar
-
Cell Culture Medium: DMEM with 10% FBS
-
Assay Plates: White, 96-well, solid-bottom cell culture plates
-
HaloTag® NanoBRET™ 618 Ligand: (BRET acceptor fluorophore)
-
NanoBRET™ Nano-Glo® Substrate: (BRET donor substrate)
-
This compound Compound: Serial dilutions in DMSO
-
Opti-MEM™ I Reduced Serum Medium
-
Plate Reader: Capable of measuring dual-filtered luminescence (e.g., with 460nm and 618nm filters)
Experimental Workflow
The diagram below outlines the major steps in the this compound NanoBRET™ assay.
Caption: Step-by-step workflow for the this compound NanoBRET target engagement assay.
Detailed Protocol
Day 1: Cell Transfection
-
Seed HEK293 cells in a T75 flask at a density that will result in 70-80% confluency on the day of transfection.
-
Prepare the transfection complex according to the manufacturer's protocol (e.g., FuGENE® HD). Combine the NanoLuc®-CBP and Histone H3.3-HaloTag® plasmid DNA with the transfection reagent in Opti-MEM™. A 1:10 ratio of acceptor to donor plasmid is a good starting point for optimization.
-
Add the transfection complex to the cells and incubate for 24 hours at 37°C with 5% CO2.
Day 2: Cell Plating and Compound Treatment
-
Trypsinize and resuspend the transfected cells in fresh culture medium.
-
Dilute the cells to a concentration of 2 x 10^5 cells/mL.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension at a final concentration of 100 nM.
-
Dispense 100 µL of the cell suspension into each well of a 96-well white assay plate.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in culture medium to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).
-
Add the this compound dilutions to the appropriate wells. Include "no compound" (vehicle control) and "no ligand" control wells.
-
Incubate the plate for 18-24 hours at 37°C with 5% CO2. This allows for compound equilibration and expression of the fusion proteins.
Day 3: Lysis and BRET Measurement
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Incubate the plate for 3-5 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a plate reader equipped with two filters: a donor filter (460nm) and an acceptor filter (618nm).
Data Analysis
-
For each well, calculate the raw BRET ratio by dividing the acceptor signal (618nm) by the donor signal (460nm).
-
Correct the BRET ratios by subtracting the average raw BRET ratio from the "no ligand" control wells.
-
Normalize the data by setting the average corrected BRET ratio of the vehicle control wells to 100% and the background (can be a high concentration of a known inhibitor) to 0%.
-
Plot the normalized BRET values against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter log-logistic curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the CBP-Histone H3.3 interaction.
Conclusion
The NanoBRET™ target engagement assay provides a robust and quantitative method for determining the intracellular potency of inhibitors like this compound. This live-cell assay format offers a more physiologically relevant assessment of compound activity compared to biochemical assays. The detailed protocol provided herein can be adapted for the screening and characterization of other CBP bromodomain inhibitors, facilitating the drug discovery process.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 2. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 4. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 6. NanoBRET® Bromodomain/Histone Interaction Assays [worldwide.promega.com]
- 7. The CBP Bromodomain and Nucleosome Targeting Are Required for Zta-Directed Nucleosome Acetylation and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing GNE-781 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-781 is a highly potent and selective inhibitor of the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1][2][3] These proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their role as scaffolds for transcription factors.[4][5] By targeting the CBP/p300 bromodomains, this compound effectively modulates the transcription of key oncogenes and immune regulatory factors, demonstrating potential as a therapeutic agent in oncology.[1][6]
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound, focusing on its mechanism of action and cellular effects. The included methodologies and data presentation will guide researchers in the preclinical assessment of this compound.
Mechanism of Action: Inhibition of CBP/p300 Bromodomain
This compound is an orally active small molecule that selectively binds to the bromodomain of CBP and p300 with high affinity.[1][2] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, a key interaction for the assembly of transcription machinery at specific gene loci. By competitively inhibiting this interaction, this compound disrupts the recruitment of CBP/p300 to chromatin, leading to the downregulation of target gene expression. Notably, this compound has been shown to suppress the expression of the proto-oncogene MYC and the transcription factor FOXP3, which is critical for the function of regulatory T cells (Tregs).[1][3][6]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound based on published data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ (nM) | Selectivity vs. BRD4(1) |
| CBP | TR-FRET | 0.94 | >5400-fold |
| p300 | TR-FRET | 1.2 | >4250-fold |
| CBP | BRET | 6.2 | - |
| BRD4(1) | TR-FRET | 5100 | - |
| BRD4(2) | - | 12,000 | - |
| BRPF1 | - | 4,600 | - |
Data sourced from multiple reports.[1][2][3][7]
Table 2: In Vivo Efficacy of this compound in a MOLM-16 AML Xenograft Model
| Dosage (Oral, Twice Daily) | Treatment Duration | Tumor Growth Inhibition (%) |
| 3 mg/kg | 21 days | 73 |
| 10 mg/kg | 21 days | 71 |
| 30 mg/kg | 21 days | 89 |
Data from studies in SCID beige mice with MOLM-16 acute myeloid leukemia (AML) xenografts.[2][6]
Experimental Protocols
Protocol 1: Determination of this compound Potency using a TR-FRET Assay
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound against the CBP bromodomain.
Materials:
-
Recombinant human CBP bromodomain (tagged, e.g., with His or GST)
-
Biotinylated histone H3 peptide acetylated at lysine 27 (H3K27ac)
-
Europium-labeled anti-tag antibody (e.g., anti-His)
-
Streptavidin-Allophycocyanin (APC) conjugate
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of recombinant CBP bromodomain (final concentration ~10 nM) to each well and incubate for 15 minutes at room temperature.
-
Add 4 µL of a mixture containing the biotinylated H3K27ac peptide (final concentration ~50 nM), Europium-labeled antibody, and Streptavidin-APC to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence at 615 nm (Europium emission) and 665 nm (APC emission) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the ratio against the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Protocol 2: MYC Expression Inhibition Assay in MV-4-11 Cells
This protocol describes a cell-based assay to quantify the effect of this compound on the expression of the MYC oncogene in the MV-4-11 acute myeloid leukemia cell line.[1][3]
Materials:
-
MV-4-11 cells
-
RPMI-1640 medium with 10% FBS and 2 mM L-glutamine
-
This compound
-
96-well cell culture plates
-
QuantiGene 2.0 Reagent System (or equivalent for qPCR)
-
Luminometer
Procedure:
-
Seed MV-4-11 cells at a density of 10,000 cells per well in a 96-well plate in 100 µL of culture medium.[1]
-
Prepare a serial dilution of this compound in DMSO and then dilute in culture medium.
-
Add the diluted this compound to the cells, ensuring the final DMSO concentration is 0.1%.[1] Include vehicle-only controls.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
Lyse the cells and quantify MYC mRNA levels following the manufacturer's protocol for the QuantiGene 2.0 assay.[1] This typically involves cell lysis, hybridization with target-specific probes, and signal amplification.
-
Measure the luminescence using a plate reader.[1]
-
Normalize the luminescence signal to a housekeeping gene or cell number.
-
Plot the normalized signal against the this compound concentration and determine the EC₅₀ value using a four-parameter nonlinear regression fit.[1]
Protocol 3: Treg Differentiation Assay
This protocol details an in vitro assay to assess the impact of this compound on the differentiation of human naïve CD4+ T cells into induced regulatory T cells (Tregs), measured by the expression of FOXP3.[1][3]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naïve CD4+ T cell isolation kit
-
Treg differentiation medium (e.g., RPMI-1640, 10% FBS, IL-2, TGF-β)
-
Anti-CD3/CD28 T cell activation beads
-
This compound
-
Flow cytometry antibodies: anti-CD4, anti-CD25, anti-FOXP3
-
Intracellular staining buffer kit
-
Flow cytometer
Procedure:
-
Isolate naïve CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) kit.
-
Plate the isolated cells in a 96-well plate at a density of 1 x 10⁵ cells per well in Treg differentiation medium.
-
Add anti-CD3/CD28 activation beads at a 1:1 bead-to-cell ratio.
-
Add a serial dilution of this compound to the wells. Include a vehicle control.
-
Culture the cells for 4-5 days at 37°C and 5% CO₂.
-
Harvest the cells and stain for the surface markers CD4 and CD25.
-
Fix, permeabilize, and stain for intracellular FOXP3 using an appropriate kit.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data by gating on the CD4+ population and then determining the percentage of CD25+FOXP3+ cells.
-
Plot the percentage of Tregs against the this compound concentration to evaluate its inhibitory effect. A cell viability assay should be run in parallel to ensure the observed effects are not due to cytotoxicity.[3]
Conclusion
The protocols and data presented in these application notes provide a framework for the cellular characterization of this compound. By utilizing these assays, researchers can effectively evaluate the potency, mechanism of action, and potential therapeutic efficacy of this selective CBP/p300 bromodomain inhibitor. The provided workflows and quantitative summaries serve as a valuable resource for drug development professionals in the field of oncology and immunology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Collection - this compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Application Notes and Protocols for GNE-781 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-781 is a potent and highly selective inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.[1][2][3][4] By targeting these key epigenetic regulators, this compound disrupts transcriptional programs crucial for the proliferation and survival of certain cancer cells. Notably, this compound has demonstrated in vivo efficacy in preclinical models, particularly in acute myeloid leukemia (AML), by modulating the expression of oncogenes such as MYC.[1][2] These application notes provide detailed protocols for the preparation and administration of this compound to mice for in vivo studies, along with key data and a depiction of its mechanism of action.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of orally administered this compound in a MOLM-16 AML xenograft mouse model.
| Dosage (mg/kg, p.o., BID) | Treatment Duration (days) | Tumor Growth Inhibition (%) | Mouse Model | Reference |
| 3 | 21 | 73 | SCID beige mice with MOLM-16 AML xenografts | [2] |
| 10 | 21 | 71 | SCID beige mice with MOLM-16 AML xenografts | [2] |
| 30 | 21 | 89 | SCID beige mice with MOLM-16 AML xenografts | [2] |
Signaling Pathway
This compound acts by competitively binding to the bromodomain of CBP and p300, preventing their interaction with acetylated lysine residues on histones and other proteins. This inhibition leads to the downregulation of target genes, such as the proto-oncogene MYC, which plays a critical role in cell proliferation and survival.
Caption: this compound inhibits CBP/p300, leading to reduced MYC expression.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound formulation suitable for oral gavage in mice, based on its solubility characteristics.[1][3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Corn oil
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
Prepare the Dosing Solution:
-
For a 1 mL final dosing solution, add 50 µL of the 100 mg/mL this compound stock solution to 950 µL of corn oil.[1] This will result in a final concentration of 5 mg/mL.
-
Adjust the volumes as needed to achieve the desired final concentration for your specific dosing regimen.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
The mixed solution should be used immediately for optimal results.[1]
-
-
Dose Calculation:
-
Calculate the volume to administer to each mouse based on its body weight and the desired dose (e.g., 3-30 mg/kg).
-
Example: For a 10 mg/kg dose in a 25 g mouse using a 5 mg/mL solution:
-
(10 mg/kg * 0.025 kg) / 5 mg/mL = 0.05 mL or 50 µL
-
-
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering the prepared this compound formulation via oral gavage.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized feeding needle (e.g., 20-22 gauge, straight or curved, with a ball tip)
-
Syringe (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct dosing volume.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting.
-
-
Gavage Procedure:
-
Attach the feeding needle to the syringe filled with the calculated dose of this compound solution.
-
Gently insert the feeding needle into the side of the mouse's mouth, allowing it to pass along the roof of the mouth and down the esophagus. Do not force the needle.
-
Slowly dispense the contents of the syringe.
-
Carefully withdraw the feeding needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.
-
For studies involving repeated dosing (e.g., twice daily), ensure an appropriate interval between administrations (e.g., 8-12 hours).[2]
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: Workflow for a this compound in vivo xenograft study.
Disclaimer: These protocols are intended as a guide. Researchers should adapt them as necessary based on their specific experimental design, institutional guidelines (IACUC), and in vivo models. Always prioritize animal welfare and employ proper handling and administration techniques.
References
Application Notes and Protocols for GNE-781 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-781 is a highly potent and selective inhibitor of the bromodomains of the CREB-binding protein (CBP) and the closely related p300.[1][2][3][4] These proteins are transcriptional co-activators that play a crucial role in regulating gene expression through histone acetylation and the recruitment of other transcriptional machinery. By targeting the CBP/p300 bromodomains, this compound effectively disrupts these interactions, leading to the modulation of key oncogenes and immune regulatory pathways. These application notes provide detailed protocols for the preparation and use of this compound in various in vitro assays to facilitate research into its therapeutic potential.
Chemical Properties and Storage
| Property | Value | Reference |
| CAS Number | 1936422-33-1 | [1] |
| Molecular Formula | C₂₇H₃₃F₂N₇O₂ | [3] |
| Molecular Weight | 525.6 g/mol | [3] |
| Solubility | Soluble in DMSO (≥100 mg/mL) and Acetonitrile | [1][3] |
| Storage (Solid) | -20°C for up to 3 years | [5] |
| Storage (In Solvent) | -80°C for up to 2 years; -20°C for up to 1 year (stored under nitrogen) | [1][2] |
Quantitative Data
This compound exhibits high potency and selectivity for the CBP/p300 bromodomains over other bromodomain-containing proteins, such as BRD4.
| Assay Type | Target | IC₅₀ / EC₅₀ | Reference |
| TR-FRET | CBP | 0.94 nM | [1][2] |
| TR-FRET | p300 | 1.2 nM | [3] |
| BRET | CBP | 6.2 nM | [1] |
| BRET | BRD4(1) | 5100 nM | [1] |
| Cell-based (MYC Expression) | MV4-11 cells | 6.6 nM | [3] |
Signaling Pathway
This compound inhibits the bromodomain of CBP/p300, which are critical co-activators for various transcription factors, including c-MYC and FOXP3. Inhibition of CBP/p300 leads to the downregulation of their target genes, which can result in anti-tumor effects and modulation of the immune response.
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to a 1 mg vial of this compound (MW: 525.6 g/mol ), add 190.26 µL of DMSO.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[1] Ensure the solution is clear before use.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended.[1][2]
In Vitro TR-FRET Assay for CBP Bromodomain Inhibition
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of the CBP bromodomain by this compound.
Materials:
-
Recombinant GST-tagged CBP bromodomain
-
Biotinylated histone H4 peptide acetylated at multiple lysine residues
-
Europium (Eu³⁺) chelate-labeled anti-GST antibody (donor)
-
Allophycocyanin (APC)-labeled streptavidin (acceptor)
-
This compound stock solution
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100)
-
384-well assay plates
-
TR-FRET compatible plate reader
Experimental Workflow:
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final concentration in the assay will typically range from pM to µM.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the GST-tagged CBP bromodomain to each well at a final concentration of approximately 10 nM.
-
Incubate for 30 minutes at room temperature.
-
Add the biotinylated histone H4 peptide to each well at a final concentration of approximately 100 nM.
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of the Eu³⁺-labeled anti-GST antibody and APC-labeled streptavidin to each well.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Eu³⁺) and ~665 nm (APC).
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).
-
Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular MYC Expression Assay
This protocol describes a cell-based assay to measure the effect of this compound on the expression of the MYC oncogene in the MV-4-11 acute myeloid leukemia cell line.
Materials:
-
MV-4-11 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine
-
This compound stock solution
-
96-well cell culture plates
-
QuantiGene 2.0 Reagent System or similar for gene expression analysis
-
Luminometer or plate reader capable of measuring luminescence
Procedure:
-
Seed MV-4-11 cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete RPMI-1640 medium.[2]
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound to the cell plates. The final DMSO concentration should be kept consistent across all wells, typically at 0.1%.[2]
-
Incubate the plates for 4 hours at 37°C in a humidified incubator with 5% CO₂.[2]
-
Lyse the cells and analyze MYC expression according to the manufacturer's instructions for the QuantiGene 2.0 Reagent System.[2]
-
Measure the luminescence using a plate reader.
-
Calculate the EC₅₀ value by fitting the data to a four-parameter nonlinear regression model.[2]
In Vitro Regulatory T Cell (Treg) Suppression Assay
This protocol provides a general framework for assessing the effect of this compound on the generation of inducible Tregs (iTregs) from naïve CD4⁺ T cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated naïve CD4⁺ T cells
-
T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Treg polarizing cytokines (e.g., TGF-β, IL-2)
-
This compound stock solution
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Flow cytometry staining antibodies (e.g., anti-CD4, anti-CD25, anti-FOXP3)
-
Flow cytometer
Procedure:
-
Isolate naïve CD4⁺ T cells from human PBMCs using standard cell separation techniques.
-
Culture the naïve CD4⁺ T cells with T cell activation reagents and Treg polarizing cytokines.
-
Treat the cells with a dose range of this compound or DMSO (vehicle control). A starting concentration of 100 nM can be used based on previous studies.
-
Incubate the cells for 3-5 days.
-
Harvest the cells and stain for surface markers (CD4, CD25) and the intracellular transcription factor FOXP3.
-
Analyze the percentage of CD4⁺CD25⁺FOXP3⁺ Treg cells by flow cytometry.
-
Assess cell viability using a suitable dye (e.g., PI, 7-AAD) to ensure that the observed effects are not due to cytotoxicity.
Disclaimer
This document is intended for research use only. The protocols provided are intended as a guide and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Time-resolved fluorescence energy transfer (TR-FRET) high-throughput screening assay [bio-protocol.org]
GNE-781: Application Notes and Protocols for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-781 is a highly potent and selective inhibitor of the bromodomains of the CREB-binding protein (CBP) and the closely related p300 protein.[1][2][3][4] These proteins are critical epigenetic regulators that function as histone acetyltransferases (HATs) and transcriptional co-activators. By binding to acetylated lysine residues on histones and other proteins, the bromodomains of CBP/p300 play a pivotal role in chromatin remodeling and the regulation of gene expression.[5][6] Dysregulation of CBP/p300 activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[7][8][9]
This compound offers researchers a powerful chemical probe to investigate the biological functions of CBP/p300 bromodomains. Its high potency and selectivity allow for precise interrogation of CBP/p300-dependent pathways in both in vitro and in vivo models.[2][5][10] These application notes provide an overview of this compound's biochemical and cellular activities, along with detailed protocols for its use in key epigenetic research assays.
Biochemical and Cellular Activity of this compound
This compound demonstrates nanomolar potency in inhibiting the CBP bromodomain and exhibits excellent selectivity over other bromodomain-containing proteins, including BRD4.[1][2][10] This selectivity is crucial for dissecting the specific roles of CBP/p300 in cellular processes.
| Target | Assay Format | IC50 (nM) | Reference |
| CBP | TR-FRET | 0.94 | [1][2][3][4] |
| p300 | Not Specified | 1.2 | [3] |
| CBP | BRET | 6.2 | [1][2][4][10] |
| BRD4(1) | Not Specified | 5100 | [1][2][4][10] |
| BRD4(2) | Not Specified | 12,000 | [3] |
| BRPF1 | Not Specified | 4,600 | [3] |
| Cellular Assay | Cell Line | Endpoint | EC50 (nM) | Reference |
| MYC Expression | MV-4-11 | Inhibition | 6.6 | [3] |
Signaling Pathway of this compound Action
Caption: this compound inhibits the CBP/p300 bromodomain, preventing its interaction with acetylated histones and subsequent co-activation of target gene transcription.
Experimental Protocols
CBP Bromodomain Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of this compound on the CBP bromodomain.
Materials:
-
This compound
-
Recombinant CBP bromodomain protein (e.g., GST-tagged)
-
Biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
Protocol:
-
Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer to the desired final concentrations (typically in the nanomolar range).
-
In a 384-well plate, add 5 µL of the diluted this compound solution or DMSO (vehicle control).
-
Add 5 µL of a solution containing the CBP bromodomain protein and the Europium-labeled anti-GST antibody in Assay Buffer.
-
Add 5 µL of a solution containing the biotinylated H4K8ac peptide and Streptavidin-APC in Assay Buffer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the values against the this compound concentration to determine the IC50.
Cellular MYC Expression Assay
This protocol details a method to assess the effect of this compound on the expression of the MYC oncogene in the MV-4-11 acute myeloid leukemia (AML) cell line.[1][3]
Materials:
-
This compound
-
MV-4-11 cells
-
RPMI-1640 medium supplemented with 10% FBS and L-glutamine
-
96-well cell culture plates
-
RNA extraction kit
-
qRT-PCR reagents (primers for MYC and a housekeeping gene, e.g., GAPDH)
-
qRT-PCR instrument
Protocol:
-
Seed MV-4-11 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of this compound in DMSO and then in culture medium.
-
Add the diluted this compound or DMSO (vehicle control) to the cells to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.1%.[1]
-
Incubate the cells for 4 hours at 37°C in a 5% CO2 incubator.[1]
-
Harvest the cells and extract total RNA using a suitable RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze MYC and housekeeping gene expression by qRT-PCR.
-
Normalize the MYC expression to the housekeeping gene and calculate the percentage of inhibition relative to the vehicle-treated control to determine the EC50.
In Vitro Induced Regulatory T cell (iTreg) Differentiation Assay
This protocol outlines a method to evaluate the impact of this compound on the differentiation of naive CD4+ T cells into induced regulatory T cells (iTregs), monitored by the expression of FOXP3.[1][3]
Materials:
-
This compound
-
Human peripheral blood mononuclear cells (PBMCs) or isolated naive CD4+ T cells
-
T cell activation reagents (e.g., anti-CD3/CD28 beads)
-
Recombinant human IL-2
-
Recombinant human TGF-β1
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Flow cytometry antibodies (anti-CD4, anti-CD25, anti-FOXP3)
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization buffer for intracellular staining
Protocol:
-
Isolate naive CD4+ T cells from human PBMCs using magnetic-activated cell sorting (MACS).
-
Plate the naive CD4+ T cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound or vehicle control to the cells.
-
Induce iTreg differentiation by adding T cell activation reagents, IL-2 (e.g., 100 U/mL), and TGF-β1 (e.g., 5 ng/mL).
-
Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain for surface markers (CD4, CD25).
-
Fix, permeabilize, and stain for the intracellular transcription factor FOXP3.
-
Analyze the percentage of CD4+CD25+FOXP3+ cells by flow cytometry.
In Vivo AML Xenograft Model
This protocol describes a subcutaneous xenograft model using the MOLM-16 AML cell line to assess the in vivo efficacy of this compound.[1][2][11]
Materials:
-
This compound
-
MOLM-16 cells
-
Immunocompromised mice (e.g., SCID or NSG)
-
Matrigel
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Protocol:
-
Culture MOLM-16 cells to the desired number.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5-10 x 10^6 MOLM-16 cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare this compound in the vehicle for oral gavage.
-
Administer this compound orally at the desired doses (e.g., 3-30 mg/kg) twice daily.[2] Administer vehicle to the control group.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis like MYC expression).
Experimental Workflow Visualization
Caption: A typical experimental workflow for characterizing the epigenetic inhibitor this compound, from initial in vitro validation to in vivo efficacy studies.
Conclusion
This compound is a valuable tool for researchers investigating the roles of CBP/p300 in health and disease. Its high potency and selectivity make it suitable for a wide range of applications in epigenetic research, from biochemical assays to cellular and in vivo models. The protocols provided here offer a starting point for utilizing this compound to explore the therapeutic potential of CBP/p300 bromodomain inhibition.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene Expression Profiling of Human Myeloid Leukemic MV4-11 Cells Treated with 5-Aza-2’-deoxycytidine [scirp.org]
- 6. Differential binding modes of the bromodomains of CREB-binding protein (CBP) and p300 with acetylated MyoD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Differentiation of Thymic Treg Cell Progenitors to Mature Thymic Treg Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosave.com [biosave.com]
- 9. In Vitro Differentiation of Human CD4+FOXP3+ Induced Regulatory T Cells (iTregs) from Naïve CD4+ T Cells Using a TGF-β-containing Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Tumor Growth Inhibition with GNE-781
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-781 is a highly potent and selective, orally active small-molecule inhibitor of the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3][4][5] By targeting these key epigenetic regulators, this compound disrupts the expression of critical oncogenes, such as MYC, and modulates the tumor microenvironment by affecting the differentiation of regulatory T cells (Tregs).[3][4][6] These characteristics make this compound a valuable chemical probe for investigating the role of CBP/p300 in cancer biology and a potential therapeutic agent for malignancies dependent on these pathways, such as acute myeloid leukemia (AML).[3][6][7]
These application notes provide a summary of this compound's activity and detailed protocols for its use in preclinical studies of tumor growth inhibition.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) |
| CBP | TR-FRET | 0.94[1][2][4][5] |
| p300 | - | 1.2[3] |
| BRET | Cell-based | 6.2[1][2][4][5] |
| BRD4(1) | - | 5100[1][2][4][5] |
| BRD4(2) | - | 12,000[3] |
| BRPF1 | - | 4,600[3] |
Table 2: In Vivo Efficacy of this compound in a MOLM-16 AML Xenograft Model
| Dose (mg/kg, p.o., BID) | Treatment Duration (days) | Tumor Growth Inhibition (%) | Maximal Body Weight Loss (%) |
| 3 | 21 | 73[4][5][6][7] | < 3.7[7][8] |
| 10 | 21 | 71[4][5][6][7] | < 3.7[7][8] |
| 30 | 21 | 89[4][5][6][7] | < 3.7[7][8] |
Signaling Pathway
Caption: this compound inhibits CBP/p300, blocking oncogene expression and Treg differentiation.
Experimental Protocols
In Vitro CBP Bromodomain TR-FRET Assay
This protocol is for determining the in vitro potency of this compound against the CBP bromodomain using a time-resolved fluorescence energy transfer (TR-FRET) assay.
Materials:
-
GST-tagged CBP Bromodomain (GST-CBP BrD)
-
Biotinylated histone H4 peptide (acetylated)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated XL665 (Acceptor)
-
TR-FRET Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100)
-
This compound
-
384-well white plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in TR-FRET Assay Buffer.
-
Reaction Setup: a. Add 5 µL of diluted this compound or vehicle (for controls) to the wells of a 384-well plate. b. Add 10 µL of GST-CBP BrD (e.g., 10 nM final concentration) to each well and incubate for 30 minutes at room temperature. c. Add 5 µL of biotinylated histone H4 peptide (e.g., 100 nM final concentration) to each well and incubate for 30 minutes at room temperature.
-
Detection: a. Prepare a detection mix containing the Europium-labeled anti-GST antibody and Streptavidin-conjugated XL665 in TR-FRET Assay Buffer. b. Add 10 µL of the detection mix to each well. c. Incubate the plate for 90 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader with an excitation wavelength of ~337 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (XL665).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Tumor Growth Inhibition in a MOLM-16 AML Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a subcutaneous xenograft model of acute myeloid leukemia.
Materials:
-
MOLM-16 human AML cell line
-
SCID beige mice (female, 6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water)
-
Calipers
-
Standard animal housing and monitoring equipment
Procedure:
-
Cell Preparation and Implantation: a. Culture MOLM-16 cells to the desired number. b. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension into the flank of each SCID beige mouse.
-
Tumor Growth Monitoring: a. Monitor the mice for tumor growth. b. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: a. Prepare this compound in the vehicle at the desired concentrations (e.g., 3, 10, and 30 mg/kg). b. Administer this compound or vehicle to the respective groups via oral gavage twice daily (BID) for 21 days.
-
Efficacy Evaluation: a. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2. b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis: a. Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group. b. Analyze the statistical significance of the differences in tumor volume between the groups.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in a xenograft model.
Conclusion
This compound is a powerful tool for elucidating the role of CBP/p300 in cancer. The protocols outlined above provide a framework for researchers to investigate its anti-tumor activity both in vitro and in vivo. The potent and selective nature of this compound, combined with its oral bioavailability, makes it an excellent candidate for preclinical studies aimed at validating CBP/p300 as a therapeutic target and exploring novel treatment strategies for hematological malignancies and other cancers.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Time-resolved fluorescence energy transfer (TR-FRET) high-throughput screening assay [bio-protocol.org]
- 3. file.glpbio.com [file.glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
GNE-781 Technical Support Center: Preclinical Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GNE-781 in preclinical studies. The information focuses on understanding and mitigating potential off-target effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound in preclinical models?
A1: this compound is a potent and highly selective dual inhibitor of the bromodomains of CREB-binding protein (CBP) and p300.[1][2][3] The primary on-target effect is the inhibition of these transcriptional co-activators, leading to antitumor activity by modulating the expression of oncogenes like c-Myc.[1][4] However, preclinical studies in rats and dogs have revealed off-target toxicities, including:
-
Hematological Effects: Marked effects on thrombopoiesis (platelet production), as well as inhibition of erythroid, granulocytic, and lymphoid cell differentiation.[1]
-
Gastrointestinal Effects: Deleterious changes in gastrointestinal tissues have been observed.[1]
-
Reproductive Tissue Effects: Adverse effects on reproductive tissues have been reported.[1]
These off-target effects are believed to be related to the critical role of CBP/p300 in stem cell differentiation and are consistent with findings for other inhibitors targeting the bromodomain and extraterminal motif (BET) family of proteins.[1]
Q2: How does the selectivity of this compound for CBP/p300 compare to other bromodomain inhibitors?
A2: this compound exhibits high selectivity for the CBP/p300 bromodomains over other bromodomain-containing proteins, such as BRD4.[2][3] For instance, the IC50 of this compound for BRD4(1) is significantly higher than its IC50 for CBP, indicating a wide therapeutic window for on-target versus off-target BET inhibition.[2][3] This selectivity is a key differentiator from pan-BET inhibitors, which can have broader and potentially more pronounced off-target effects.
Q3: What are the potential mechanisms underlying the observed hematological toxicity with this compound?
A3: CBP and p300 are crucial regulators of hematopoiesis, influencing hematopoietic stem cell self-renewal and differentiation.[5][6] They act as co-activators for key hematopoietic transcription factors.[7][8] Inhibition of CBP/p300 by this compound is thought to disrupt these normal processes, leading to the observed cytopenias. The effects on multiple hematopoietic lineages suggest an impact on multipotent progenitor cells.
Q4: Are the gastrointestinal and reproductive toxicities also linked to CBP/p300 inhibition?
A4: Yes, CBP and p300 are involved in the maintenance and function of various tissues with high cell turnover, including the gastrointestinal tract and reproductive organs. Their inhibition can disrupt the normal cellular renewal and differentiation processes in these tissues, leading to the observed toxicities.
Troubleshooting Guides
Issue 1: Unexpectedly severe hematological toxicity in in-vivo models.
-
Possible Cause 1: Interspecies differences.
-
Troubleshooting Step: Be aware that the severity of hematological effects can vary between species. The initial preclinical studies were conducted in rats and dogs.[1] If using other models (e.g., mice), establish a dose-response curve for hematological parameters.
-
-
Possible Cause 2: Off-target effects on other kinases or signaling pathways.
-
Troubleshooting Step: Although this compound is highly selective, at high concentrations, off-target kinase inhibition could occur. Consider performing a broad kinase screen if the observed phenotype is inconsistent with known CBP/p300 biology.
-
-
Possible Cause 3: Formulation or dosing issues.
-
Troubleshooting Step: Ensure the formulation of this compound is appropriate for the route of administration and that the dosing is accurate. Poor solubility or vehicle effects could lead to unexpected exposures and toxicities.
-
Issue 2: Discrepancy between in-vitro potency and in-vivo efficacy/toxicity.
-
Possible Cause 1: Pharmacokinetic/pharmacodynamic (PK/PD) mismatch.
-
Troubleshooting Step: Characterize the PK profile of this compound in your animal model. The exposure levels required for efficacy may be close to those causing toxicity. Correlate plasma concentrations with pharmacodynamic markers of CBP/p300 inhibition (e.g., downstream gene expression changes) and toxicity endpoints.
-
-
Possible Cause 2: In vitro assay artifacts.
-
Troubleshooting Step: Ensure that the in vitro assays are robust and relevant. For example, consider the impact of serum protein binding on the effective concentration of this compound in cell culture.
-
Quantitative Data Summary
Table 1: In Vitro Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| CBP | TR-FRET | 0.94 | [2][3] |
| p300 | BRET | 6.2 | [2][3] |
| BRD4(1) | - | 5100 | [2][3] |
Table 2: Representative Preclinical Toxicology Findings for this compound
| Organ System | Finding | Species | Reference |
| Hematopoietic | Marked effects on thrombopoiesis; Inhibition of erythroid, granulocytic, and lymphoid cell differentiation | Rat, Dog | [1] |
| Gastrointestinal | Deleterious changes in tissues | Rat, Dog | [1] |
| Reproductive | Deleterious changes in tissues | Rat, Dog | [1] |
Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity in Rodents
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Dosing: Administer this compound or vehicle control daily for 14 or 28 days via oral gavage. Include at least three dose levels (e.g., low, mid, high) and a control group.
-
Blood Collection: Collect peripheral blood samples (e.g., via tail vein) at baseline and at regular intervals during the study (e.g., weekly) and at termination.
-
Complete Blood Count (CBC): Analyze blood samples for a full CBC panel, including red blood cell count, hemoglobin, hematocrit, platelet count, and white blood cell count with differential.
-
Bone Marrow Analysis: At termination, collect bone marrow from the femur and/or sternum. Perform cytological evaluation of bone marrow smears to assess cellularity and lineage distribution.
-
Histopathology: Collect and fix hematopoietic tissues (femur, sternum, spleen, thymus) in 10% neutral buffered formalin for histopathological examination.
Protocol 2: Evaluation of Gastrointestinal and Reproductive Toxicity
-
Animal Model and Dosing: As described in Protocol 1.
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food consumption, and fecal consistency.
-
Gross Pathology: At termination, perform a thorough gross pathological examination of all organs, with special attention to the gastrointestinal tract (stomach, small and large intestines) and reproductive organs (testes, epididymides, ovaries, uterus).
-
Organ Weights: Weigh the testes, epididymides, ovaries, and uterus.
-
Histopathology: Collect and process the gastrointestinal tract and reproductive organs for histopathological evaluation by a qualified pathologist.
Visualizations
References
- 1. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Distinct roles for CREB-binding protein and p300 in hematopoietic stem cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CBP/p300 acetyltransferase activity in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Transcriptional Coactivator Cbp Regulates Self-Renewal and Differentiation in Adult Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene dose-dependent control of hematopoiesis and hematologic tumor suppression by CBP - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing GNE-781 concentration for cell culture
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of GNE-781 in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in an accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, highly potent, and selective inhibitor of the bromodomain of the cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB)-binding protein (CBP) and its close homolog, p300.[1][2][3] By binding to the bromodomain, this compound prevents CBP/p300 from recognizing and binding to acetylated lysine residues on histones and other proteins. This disrupts the recruitment of the transcriptional machinery to target gene promoters and enhancers, leading to the downregulation of specific gene expression, such as the proto-oncogene MYC.[1][4]
Q2: What are the typical starting concentrations for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. Based on its potent in vitro activity, a starting range of 10 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: In which cell lines has this compound shown activity?
A3: this compound has demonstrated activity in various cancer cell lines, particularly in models of acute myeloid leukemia (AML). It has been shown to inhibit the expression of MYC in MV-4-11 leukemia cells with an EC50 of 6.6 nM and has been effective in MOLM-16 AML xenograft models.[1][2][5] It has also been reported to have effects on prostate cancer cell lines.[6]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[1] It is recommended to use fresh, moisture-free DMSO for the best solubility.[1] Stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. For working solutions, the final DMSO concentration in the cell culture medium should be kept consistent across all conditions and ideally should not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]
Q5: What are the known off-target effects of this compound?
A5: this compound is highly selective for the CBP/p300 bromodomains over other bromodomain-containing proteins, including BRD4.[2][3] However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. Preclinical safety assessments have indicated potential effects on hematopoiesis, including thrombopoiesis, erythroid, granulocytic, and lymphoid cell differentiation, as well as changes in gastrointestinal and reproductive tissues.[7] It is always advisable to include appropriate controls in your experiments to monitor for potential off-target effects.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50/EC50 | Assay Type | Cell Line/System | Reference(s) |
| CBP | 0.94 nM | TR-FRET | Biochemical | [1][2][3] |
| p300 | 1.2 nM | - | Biochemical | [5] |
| BRET | 6.2 nM | BRET | HEK293 | [1][2] |
| BRD4(1) | 5100 nM | TR-FRET | Biochemical | [1][2] |
| MYC Expression | 6.6 nM | QuantiGene 2.0 | MV-4-11 | [1][5] |
Table 2: Summary of this compound Effects in Different Cell Lines
| Cell Line | Cancer Type | Observed Effect(s) | Effective Concentration Range | Reference(s) |
| MV-4-11 | Acute Myeloid Leukemia | Inhibition of MYC expression | nM range | [1][5] |
| MOLM-16 | Acute Myeloid Leukemia | Antitumor activity in xenograft models | 3-30 mg/kg (in vivo) | [1][2] |
| Human Naïve CD4+ T cells | N/A | Decreased differentiation into FOXP3+ Tregs | Concentration-dependent | [5] |
| Prostate Cancer Cell Lines | Prostate Cancer | Repression of AR target gene expression | Not specified | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is from 1 nM to 10 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition: Add 10-20 µL of MTT or XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement:
-
For MTT: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C. Read the absorbance at 570 nm.
-
For XTT: Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of MYC and H3K27ac
This protocol describes how to assess the protein levels of MYC and the histone mark H3K27ac following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MYC, anti-H3K27ac, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO for the desired time (e.g., 4-24 hours).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-MYC or anti-H3K27ac) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and incubate with ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 3: NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for a NanoBRET™ assay to confirm this compound engagement with CBP in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-CBP fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer specific for CBP bromodomain
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Procedure:
-
Transfection: Transfect HEK293 cells with the NanoLuc®-CBP fusion plasmid according to the manufacturer's protocol. Culture for 18-24 hours to allow for protein expression.[8]
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM™. Plate the cells into the white assay plates.
-
Compound and Tracer Addition: Add this compound at various concentrations to the wells. Then, add the NanoBRET™ tracer at a pre-determined optimal concentration. Incubate the plate for 2 hours at 37°C and 5% CO2.[8]
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor. Add this solution to all wells.
-
Signal Detection: Read the plate within 20 minutes on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths (e.g., 450 nm and 610 nm).[8]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the this compound concentration to determine the IC50 for target engagement.
Troubleshooting Guides
Problem 1: No observable effect of this compound on my target of interest (e.g., MYC expression).
| Possible Cause | Suggested Solution |
| Suboptimal Concentration: | The concentration of this compound may be too low. Perform a dose-response experiment over a wider concentration range (e.g., 1 nM to 10 µM). |
| Insufficient Treatment Time: | The treatment duration may be too short to observe a change in protein levels. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours). |
| Compound Instability: | This compound may be unstable in your cell culture medium over long incubation periods. Prepare fresh dilutions for each experiment and consider the stability of the compound under your specific culture conditions. |
| Cell Line Insensitivity: | The chosen cell line may not be dependent on the CBP/p300 pathway for the regulation of your target. Consider using a cell line known to be sensitive to CBP/p300 inhibition, such as MV-4-11. |
| Inactive Compound: | Ensure the this compound stock solution is properly stored and has not degraded. Test the compound in a validated positive control cell line if possible. |
Problem 2: High levels of cell death observed, even at low this compound concentrations.
| Possible Cause | Suggested Solution |
| Off-Target Cytotoxicity: | Your cell line may be particularly sensitive to off-target effects of this compound. Lower the concentration range in your experiments and shorten the treatment duration. |
| Solvent Toxicity: | Ensure the final DMSO concentration is not exceeding 0.1%. Perform a vehicle control with the same DMSO concentration to assess solvent-induced toxicity. |
| Cell Culture Conditions: | Suboptimal cell culture conditions (e.g., high cell density, nutrient depletion) can sensitize cells to drug treatment. Ensure your cells are healthy and in the logarithmic growth phase before treatment. |
| Apoptosis Induction: | This compound may be inducing apoptosis in your cell line. Perform an apoptosis assay (e.g., Annexin V staining) to confirm. |
Visualizations
Caption: Mechanism of action of this compound in inhibiting MYC expression.
Caption: Experimental workflow for a cell viability assay using this compound.
Caption: Troubleshooting logic for experiments where this compound shows no effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combination Targeting of the Bromodomain and Acetyltransferase Active Site of p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
GNE-781 Preclinical Toxicity Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the preclinical toxicity assessment of GNE-781 in animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective small-molecule inhibitor of the bromodomains of CREB-binding protein (CBP) and p300.[1] These proteins are highly homologous and play a key role in modulating transcription and chromatin status.[1] By inhibiting the CBP/p300 bromodomains, this compound can modulate the expression of oncogenes such as c-Myc.[1]
Q2: What are the major target organs for this compound toxicity observed in preclinical animal models?
Based on repeat-dose toxicity studies in rats and dogs, the primary target organs for this compound toxicity are the hematopoietic system (bone marrow), gastrointestinal tract, and reproductive tissues.[1]
Q3: What specific hematological toxicities have been reported for this compound?
The most significant hematological finding was a marked effect on thrombopoiesis, leading to thrombocytopenia (reduced platelet counts) in both rats and dogs.[1] Evidence of inhibition of erythroid, granulocytic, and lymphoid cell differentiation has also been observed.[1]
Q4: What should I do if I observe severe thrombocytopenia in my animal studies with this compound?
Severe thrombocytopenia is a known toxicity of this compound. It is crucial to:
-
Monitor platelet counts closely: Implement regular blood sampling and analysis.
-
Consider dose adjustments: If severe thrombocytopenia is observed, a reduction in the dose or a change in the dosing schedule may be necessary.
-
Observe for clinical signs of bleeding: Be vigilant for any signs of hemorrhage.
-
Correlate with histopathology: At the end of the study, ensure thorough histopathological examination of the bone marrow to assess effects on megakaryocytes and other hematopoietic lineages.
Q5: Are the toxicities observed with this compound expected for its class of inhibitors?
Yes, the findings of hematopoietic, gastrointestinal, and reproductive tissue toxicity are consistent with effects reported for other inhibitors targeting bromodomain and extraterminal motif (BET) proteins, suggesting these are on-target effects related to the inhibition of CBP/p300.[1]
Troubleshooting Guides
Issue: Unexpectedly high mortality in study animals.
-
Possible Cause: Dose levels may be exceeding the maximum tolerated dose (MTD).
-
Troubleshooting Steps:
-
Review Dose Selection: Re-evaluate the dose levels based on available efficacy and toxicity data. Consider conducting a dose-range finding study if one has not been performed.
-
Monitor Animal Health: Implement more frequent clinical observations to detect early signs of toxicity.
-
Refine Dosing Formulation/Vehicle: Ensure the formulation is appropriate for the route of administration and is not contributing to toxicity.
-
Issue: Significant body weight loss in treated animals.
-
Possible Cause: Gastrointestinal toxicity leading to decreased food consumption, malabsorption, or dehydration.
-
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to correlate with body weight changes.
-
Clinical Observations: Look for signs of gastrointestinal distress such as diarrhea, hunched posture, or lethargy.
-
Histopathology: At necropsy, perform a thorough histopathological examination of the entire gastrointestinal tract to identify any lesions.
-
Quantitative Data Summary
The following tables summarize the key toxicity findings for this compound in rats and dogs based on available preclinical safety assessment data.[1] Specific dose levels and detailed quantitative changes are not publicly available and would be found in the full study report.
Table 1: Summary of this compound Toxicities in Rats
| Target Organ/System | Key Findings |
| Hematopoietic | Marked effect on thrombopoiesis (thrombocytopenia). Inhibition of erythroid, granulocytic, and lymphoid differentiation. |
| Gastrointestinal | Deleterious changes observed (specifics not detailed in public literature). |
| Reproductive | Deleterious changes in reproductive tissues (specifics not detailed in public literature). |
Table 2: Summary of this compound Toxicities in Dogs
| Target Organ/System | Key Findings |
| Hematopoietic | Marked effect on thrombopoiesis (thrombocytopenia). Inhibition of erythroid, granulocytic, and lymphoid differentiation. |
| Gastrointestinal | Deleterious changes observed (specifics not detailed in public literature). |
| Reproductive | Deleterious changes in reproductive tissues (specifics not detailed in public literature). |
Experimental Protocols
Detailed experimental protocols for the pivotal preclinical toxicity studies of this compound are not publicly available. The following represents a general methodology for repeat-dose toxicity studies in rodents and non-rodents, which would be adapted for a specific compound like this compound.
General Repeat-Dose Oral Toxicity Study Protocol
-
Animal Models:
-
Sprague-Dawley rats
-
Beagle dogs
-
-
Dose Administration:
-
Oral gavage, once daily for a specified duration (e.g., 28 days).
-
A control group receives the vehicle only.
-
At least three dose groups (low, mid, high) are included.
-
-
In-Life Monitoring:
-
Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.
-
Body Weight: Measured at least weekly.
-
Food Consumption: Measured at least weekly.
-
Ophthalmology: Examinations performed pre-study and at termination.
-
Electrocardiography (for dogs): Performed pre-study and at specified intervals.
-
-
Clinical Pathology (Blood and Urine Analysis):
-
Samples collected at pre-study and at termination.
-
Hematology: Complete blood count (CBC) with differential, including platelet count.
-
Clinical Chemistry: Panels to assess liver function (e.g., ALT, AST, ALP, bilirubin), kidney function (e.g., BUN, creatinine), and other metabolic parameters.
-
Urinalysis: Analysis of urine for physical and chemical properties.
-
-
Terminal Procedures:
-
Necropsy: Gross pathological examination of all animals.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive list of tissues is collected, preserved, processed, and examined microscopically by a veterinary pathologist.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for a repeat-dose toxicity study.
References
GNE-781 and Thrombopoiesis: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the potential side effects of GNE-781, a potent and selective CBP/P300 bromodomain inhibitor, on thrombopoiesis. The following question-and-answer format directly addresses potential issues and provides troubleshooting guidance for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of this compound on thrombopoiesis?
A preclinical safety assessment of this compound in rats and dogs revealed marked effects on thrombopoiesis.[1] This is consistent with the known roles of the target proteins, CBP and p300, in hematopoiesis. These proteins are critical for the differentiation and maturation of various blood cell lineages, including megakaryocytes, the precursors to platelets.
Q2: What is the proposed mechanism for this compound's impact on platelet production?
This compound inhibits the bromodomains of CBP and p300, which are histone acetyltransferases (HATs) that play a crucial role as transcriptional co-activators. In the context of thrombopoiesis, CBP/p300 acetylates key transcription factors essential for megakaryocyte development, such as GATA-1 and RUNX1. This acetylation is critical for their function in promoting the expression of genes necessary for megakaryocyte differentiation and maturation. By inhibiting CBP/p300, this compound likely disrupts the normal function of these transcription factors, leading to impaired megakaryopoiesis and, consequently, reduced platelet production.
Q3: Are there any quantitative data available on the effect of this compound on platelet counts?
Specific quantitative data from preclinical studies with this compound detailing a dose-response relationship with platelet counts are not publicly available in the reviewed literature. The primary preclinical safety study noted "marked effects on thrombopoiesis" without providing specific figures.[1]
For comparative purposes, a study on a different CBP/p300 HAT inhibitor, A-485, reported that in their specific experimental model, platelet counts remained unchanged.[2] It is crucial to note that different CBP/p300 inhibitors can have varied biological effects.
Troubleshooting Guides
In Vivo Studies: Unexpected Thrombocytopenia
Issue: A significant drop in platelet count is observed in animal models treated with this compound.
Potential Causes & Troubleshooting Steps:
-
On-Target Effect: The observed thrombocytopenia is likely an on-target effect of CBP/p300 inhibition, leading to impaired megakaryopoiesis.
-
Action: Conduct a dose-response study to characterize the relationship between this compound concentration and the severity of thrombocytopenia. Monitor platelet counts at multiple time points during and after treatment to understand the onset, duration, and potential recovery of platelet levels.
-
-
Off-Target Effects: While this compound is highly selective, off-target effects cannot be entirely ruled out without specific investigation.
-
Action: If feasible, include a structurally related but inactive control compound in your studies to help differentiate on-target from potential off-target toxicities.
-
-
Animal Model Sensitivity: The specific animal model used may have a heightened sensitivity to the disruption of hematopoiesis.
-
Action: Review literature for baseline hematological parameters of the specific strain being used. Consider using a second animal model to confirm the findings.
-
In Vitro Megakaryocyte Differentiation Assays
Issue: Reduced number or impaired maturation of megakaryocytes in culture when treated with this compound.
Potential Causes & Troubleshooting Steps:
-
Inhibition of Key Transcription Factors: this compound is likely inhibiting the acetylation and function of GATA-1 and RUNX1, which are essential for megakaryocyte differentiation.
-
Action: Perform molecular analyses to confirm the mechanism. Use techniques like Western blotting or immunofluorescence to assess the acetylation status of GATA-1 and RUNX1 in treated versus control cells.
-
-
Suboptimal Culture Conditions: The concentration of this compound may be too high, leading to cytotoxicity, or other culture components may be suboptimal.
-
Action: Perform a dose-response experiment to determine the IC50 of this compound on megakaryocyte progenitor proliferation and differentiation. Ensure optimal concentrations of cytokines, such as TPO and IL-11, are used.
-
-
Issues with Progenitor Cell Viability: The initial hematopoietic stem and progenitor cells (HSPCs) may have poor viability.
-
Action: Assess the viability of CD34+ cells before and after isolation using a method like Trypan Blue exclusion or a viability stain for flow cytometry.
-
Data Presentation
Table 1: Preclinical Observations of CBP/P300 Inhibitors on Hematopoiesis
| Compound | Target | Species | Observed Effect on Thrombopoiesis | Quantitative Data | Source |
| This compound | CBP/P300 Bromodomain | Rat, Dog | Marked effects on thrombopoiesis | Not Publicly Available | [1] |
| A-485 | CBP/P300 HAT Domain | Mouse | Platelet counts remained unchanged | Not Publicly Available | [2] |
Note: The information for A-485 is provided for comparative purposes and may not be directly predictive of this compound's effects due to differences in the specific domain inhibited and experimental conditions.
Experimental Protocols
Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay
This assay is used to quantify megakaryocyte progenitor cells and assess the inhibitory effect of compounds like this compound on their proliferation and differentiation.
Materials:
-
Human hematopoietic stem and progenitor cells (e.g., CD34+ cells from bone marrow or cord blood)
-
MegaCult™-C medium with cytokines (or basal medium to be supplemented)
-
This compound at various concentrations
-
Collagen solution
-
Chamber slides
-
Fixation and staining reagents (e.g., anti-CD41 antibody)
Procedure:
-
Cell Preparation: Isolate mononuclear cells from the source tissue and enrich for CD34+ cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Culture Setup:
-
Prepare a cell suspension of CD34+ cells in Iscove's MDM.
-
In a separate tube, mix the MegaCult™-C medium, cytokines (TPO, IL-3, IL-6), and the desired concentration of this compound or vehicle control.
-
Add the cell suspension to the medium mixture.
-
Add the collagen solution and mix gently but thoroughly.
-
-
Plating: Dispense the mixture into chamber slides.
-
Incubation: Incubate the slides at 37°C in a humidified incubator with 5% CO2 for 10-12 days.
-
Fixation and Staining:
-
Dehydrate the collagen gel according to the manufacturer's instructions.
-
Fix the cells with an appropriate fixative (e.g., methanol/acetone).
-
Perform immunocytochemical staining for a megakaryocyte-specific marker, such as CD41.
-
-
Colony Counting: Under a microscope, identify and count the CFU-Mk colonies (clusters of 3 or more CD41-positive cells).
-
Data Analysis: Compare the number of CFU-Mk colonies in the this compound-treated groups to the vehicle control to determine the inhibitory effect.
Visualizations
Caption: this compound inhibits CBP/p300, impairing thrombopoiesis.
References
- 1. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule-mediated CBP/p300 histone acetyltransferase inhibition mobilizes leukocytes from the bone marrow via the endocrine stress response - PMC [pmc.ncbi.nlm.nih.gov]
GNE-781 storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of GNE-781.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound upon receipt?
A: Upon receipt, solid this compound should be stored at -20°C for long-term use (up to 3-4 years) or at 0°C for short-term use.[1][2][3] It is recommended to desiccate the compound to protect it from moisture.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][4][5][6] Ethanol and acetonitrile are also viable options.[2][5][6] Due to the hygroscopic nature of DMSO, it is crucial to use fresh, newly opened DMSO to ensure maximum solubility.[1][4]
Q3: How should I store this compound stock solutions?
A: this compound stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][4][5] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1] Some suppliers suggest that storage at -20°C in a solvent is suitable for up to one month.[1] For optimal stability, especially for long-term storage, storing the stock solution under nitrogen is recommended.[4]
Q4: Is this compound soluble in aqueous solutions?
A: this compound is insoluble in water.[1] For in vitro cell-based assays, the DMSO stock solution should be further diluted in the cell culture medium. Ensure the final DMSO concentration is low (e.g., 0.1%) to avoid solvent-induced cytotoxicity.[1]
Q5: How do I prepare this compound for in vivo animal experiments?
A: For oral administration, a common formulation involves a three-step process. First, dissolve this compound in DMSO. Then, add PEG300 and Tween 80, mixing thoroughly after each addition. Finally, add saline to reach the desired final concentration.[4][5] Another suggested vehicle for oral gavage is a suspension in CMC-Na.[1] For injection, a clear solution can be prepared by diluting a DMSO stock solution in corn oil.[1] It is recommended to prepare these working solutions fresh on the day of use.[1][4]
Troubleshooting Guide
Issue 1: I am having trouble dissolving this compound in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, which can reduce the solubility of this compound.[1]
-
Solution: Always use fresh, high-quality, anhydrous DMSO from a newly opened bottle.[1][4]
-
Pro-Tip: To aid dissolution, gentle warming and/or sonication can be applied.[4][5]
Issue 2: My this compound solution appears cloudy or has precipitated after dilution in aqueous media.
-
Possible Cause: this compound has poor aqueous solubility, and adding it too quickly or to a cold solution can cause it to precipitate.
-
Solution: To avoid precipitation, pre-warm both the stock solution and the aqueous medium to 37°C before dilution. Add the stock solution to the aqueous medium slowly while mixing.[5]
-
Pro-Tip: If precipitation occurs, ultrasonic heating may help to redissolve the compound.[5]
Issue 3: I am observing inconsistent results in my experiments.
-
Possible Cause 1: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution 1: Always aliquot stock solutions into single-use volumes and store them at the recommended temperature (-80°C for long-term).[1] Avoid repeated freezing and thawing.[1]
-
Possible Cause 2: For in vivo experiments, the formulation may not be stable over time.
-
Solution 2: Prepare working solutions for animal studies fresh on the day of the experiment to ensure consistent potency.[1][4]
Quantitative Data Summary
Table 1: this compound Storage Conditions and Stability
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | ≥ 4 years | Desiccate |
| Stock Solution (in DMSO) | -80°C | 1-2 years | Aliquot, store under nitrogen |
| Stock Solution (in DMSO) | -20°C | 1 month - 1 year | Aliquot, store under nitrogen |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 95 - 125 mg/mL | Use fresh, anhydrous DMSO; sonication may be needed. |
| Ethanol | 95 - 100 mg/mL | Sonication may be needed. |
| Acetonitrile | Soluble | - |
| Water | Insoluble | - |
Data compiled from multiple sources.[1][2][4][5][6]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 525.59 g/mol ), fresh anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.26 mg of this compound.
-
Add the appropriate volume of fresh DMSO to the this compound powder.
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, use an ultrasonic bath to aid dissolution.[4]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (e.g., ≤ 0.1%) to minimize solvent toxicity.[1]
-
Add the diluted this compound to your cell plates and incubate as required for your assay.
-
Protocol 3: Preparation of this compound Formulation for In Vivo Oral Administration
-
Materials: this compound, DMSO, PEG300, Tween 80, Saline.
-
Example Formulation (for a final concentration of 2 mg/mL):
-
Dissolve this compound in DMSO to create a concentrated stock (e.g., 20 mg/mL).
-
In a sterile tube, add 100 µL of the 20 mg/mL this compound stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[5]
-
This formulation should be prepared fresh on the day of use.
-
Visual Workflow
Caption: Workflow for this compound storage, preparation, and application.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound supplier | CAS 1936422-33-1| Bromodomain Inhibitor| AOBIOUS [aobious.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. axonmedchem.com [axonmedchem.com]
Technical Support Center: Overcoming GNE-781 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to GNE-781 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the bromodomains of CREB-binding protein (CBP) and the closely related p300 protein.[1][2][3] By binding to these bromodomains, this compound prevents CBP/p300 from interacting with acetylated histones and other proteins, thereby modulating gene expression.[4][5] This inhibition has been shown to downregulate the expression of key oncogenes like MYC and the transcription factor FOXP3.[1][4]
Q2: What are the known potency and selectivity values for this compound?
This compound exhibits high potency for its primary targets and selectivity over other bromodomain-containing proteins, notably BRD4.[1][2][4]
| Target/Assay | IC50 | Reference |
| CBP (TR-FRET) | 0.94 nM | [1][2] |
| p300 | 1.2 nM | [3] |
| CBP (BRET) | 6.2 nM | [1][4] |
| BRD4(1) | 5100 nM | [1][2] |
Q3: What are the potential mechanisms of resistance to this compound?
While specific clinical resistance mechanisms to this compound are not yet extensively documented, based on the mechanisms of resistance to other targeted cancer therapies, potential mechanisms could include:
-
Target Alteration: Mutations in the bromodomain of CBP or p300 that prevent this compound from binding effectively.
-
Bypass Pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of CBP/p300-mediated transcription, thereby promoting cell survival and proliferation.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell, reducing its intracellular concentration.[6][7]
-
Epigenetic Reprogramming: Alterations in the chromatin landscape that reduce the cell's dependence on CBP/p300 for the expression of critical survival genes.
Q4: How can I determine if my cancer cells have developed resistance to this compound?
Resistance can be confirmed by a rightward shift in the dose-response curve, indicating a higher IC50 value in the resistant cell line compared to the parental, sensitive cell line. This should be accompanied by a lack of downstream effects, such as the failure to suppress MYC expression upon this compound treatment.
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy in Cell Culture
| Potential Cause | Troubleshooting Steps |
| Cell Line Authenticity/Contamination | 1. Verify the identity of your cell line using short tandem repeat (STR) profiling.2. Routinely test for mycoplasma contamination. |
| Compound Degradation | 1. Ensure this compound is stored correctly (e.g., at -20°C or -80°C as a stock solution in DMSO).[2]2. Prepare fresh dilutions for each experiment. |
| Development of Resistance | 1. Perform a dose-response assay to compare the IC50 of the suspected resistant cells to the parental line.2. If resistance is confirmed, proceed to investigate the underlying mechanisms (see Issue 2). |
Issue 2: Investigating the Mechanism of Acquired this compound Resistance
| Hypothesized Mechanism | Experimental Approach |
| Target Alteration (CBP/p300 Mutation) | 1. Sequence the bromodomain-coding regions of CREBBP and EP300 genes in resistant and parental cells to identify potential mutations.2. If mutations are found, perform site-directed mutagenesis to introduce them into a wild-type background and assess their impact on this compound sensitivity. |
| Upregulation of Bypass Pathways | 1. Perform RNA sequencing (RNA-seq) or proteomic analysis to compare the gene expression and protein profiles of resistant and parental cells.2. Look for upregulation of pathways known to promote cell survival and proliferation (e.g., PI3K/AKT, MAPK/ERK).3. Use inhibitors of the identified bypass pathways in combination with this compound to see if sensitivity can be restored. |
| Increased Drug Efflux | 1. Use quantitative PCR (qPCR) or Western blotting to measure the expression of common ABC transporters (e.g., ABCB1/MDR1, ABCG2) in resistant and parental cells.2. Treat resistant cells with known ABC transporter inhibitors (e.g., verapamil, cyclosporin A) in combination with this compound to assess for resensitization. |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine this compound IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the results as percent viability versus this compound concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for MYC Expression
-
Cell Treatment: Treat sensitive and resistant cells with this compound at various concentrations for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate with a primary antibody against MYC overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin, GAPDH) to normalize for protein loading.
Visualizations
Caption: this compound inhibits CBP/p300, leading to reduced oncogene expression.
Caption: Workflow for investigating this compound resistance.
Caption: Drug efflux as a potential this compound resistance mechanism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ejcmpr.com [ejcmpr.com]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing GNE-781 degradation in solution
This technical support center provides guidance on minimizing the degradation of GNE-781 in solution. The following troubleshooting guides and frequently asked questions (FAQs) are intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions?
A1: Proper storage is crucial to maintain the stability of this compound.[1][2][3][4] Based on information from various suppliers, the following storage conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 4 years[3] | Keep in a tightly sealed container, protected from moisture. |
| DMSO Stock Solution | -80°C | Up to 2 years[2] | Aliquot to avoid repeated freeze-thaw cycles.[1][4] |
| DMSO Stock Solution | -20°C | Up to 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles.[1][4] |
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][3][4] Ethanol can also be used.[1] For in vivo studies, specific formulations with co-solvents like PEG300 and Tween 80 are suggested.[2]
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many small molecule inhibitors, which are often lipophilic.[5] This occurs because the compound is significantly less soluble in the aqueous buffer than in DMSO. Here are some steps to troubleshoot this issue:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your assay, if possible.[5]
-
Pre-warm Solutions: Gently warming your stock solution and the aqueous buffer to 37°C before mixing can sometimes help maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock with the aqueous buffer.
-
Use of Surfactants or Co-solvents: For some in vitro assays, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween 20) may help to maintain solubility. However, this must be validated for compatibility with your specific assay.
Q4: How stable is this compound in aqueous solutions (e.g., PBS, cell culture media)?
A4: While specific public data on the long-term stability of this compound in various aqueous buffers is limited, it is best practice to prepare fresh working solutions from your frozen DMSO stock for each experiment. For in vivo experiments, it is recommended to prepare the formulation on the day of use.[2] In one reported in vitro experiment, this compound was incubated in RPMI-1640 media with 10% FBS for 4 hours at 37°C, suggesting it has sufficient stability for typical cell-based assays of this duration.[4]
Q5: Should I be concerned about the photostability of this compound?
A5: There is no specific public data on the photostability of this compound. However, many small molecules can be sensitive to light. As a general precaution, it is recommended to protect solutions containing this compound from direct light exposure by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in working solution. | Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Precipitation of this compound in aqueous buffer. | Refer to FAQ Q3. Visually inspect for precipitation after dilution. If precipitation is observed, consider adjusting the dilution protocol. | |
| Loss of compound activity over time in a multi-day experiment | Instability of this compound in the experimental medium at 37°C. | If possible, replenish the this compound containing medium daily. If not feasible, consider conducting a stability study of this compound in your specific experimental medium over the time course of your experiment. |
| Precipitate observed in thawed DMSO stock solution | The compound may have come out of solution during freezing. | Gently warm the vial to 37°C and vortex to redissolve the compound completely before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock
-
Rapidly thaw a single aliquot of the this compound DMSO stock solution.
-
Gently warm both the DMSO stock and the aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).
-
Perform serial dilutions of the DMSO stock into the pre-warmed aqueous buffer to reach the final desired concentration. Ensure the final DMSO concentration is as low as possible and compatible with your experimental system.
-
Vortex gently after each dilution step.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the CBP/p300 bromodomain, affecting gene expression.
References
- 1. scispace.com [scispace.com]
- 2. Solution stability of factor Xa inhibitors as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. pH stability profile | PPTX [slideshare.net]
Interpreting unexpected results from GNE-781 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with GNE-781.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, highly potent and selective inhibitor of the bromodomain of the cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB)-binding protein (CBP) and the E1A binding protein p300.[1][2][3] By binding to the bromodomains of CBP and p300, this compound prevents these transcriptional co-activators from recognizing acetylated lysine residues on histones and other proteins. This disrupts the formation of transcriptional machinery at specific gene promoters and enhancers, leading to the downregulation of target genes, such as MYC and FOXP3.[1][4]
Q2: What are the expected phenotypic outcomes of this compound treatment in cancer cell lines?
A2: The expected outcomes of this compound treatment, particularly in hematological cancer cell lines like acute myeloid leukemia (AML), include:
-
Reduced cell proliferation and viability: Due to the downregulation of key oncogenes like MYC.
-
Induction of apoptosis: As a consequence of inhibiting survival signaling pathways.
-
Modulation of immune responses: Through the downregulation of FOXP3, a key transcription factor for regulatory T cells (Tregs).[1]
Q3: Is this compound selective for CBP/p300?
A3: this compound is highly selective for the bromodomains of CBP and p300. It exhibits significantly lower potency against other bromodomain-containing proteins, such as BRD4.[5] However, at high concentrations, off-target effects may still be possible.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Cytotoxicity
Symptom: You observe a significant decrease in cell viability at concentrations of this compound that are lower than expected to be effective, or in cell lines that are not expected to be sensitive.
Possible Causes and Solutions:
-
On-Target Toxicity in Sensitive Lines: The cell line you are using may be exceptionally dependent on CBP/p300 signaling for survival.
-
Recommendation: Confirm the expression levels of CBP, p300, and key downstream targets like MYC in your cell line via Western Blot or RT-qPCR.
-
-
Off-Target Effects: Although highly selective, at higher concentrations this compound could inhibit other bromodomains or cellular targets. The IC50 for BRD4(1) is 5100 nM.[1][2][3][6][7]
-
Recommendation: Perform a dose-response curve with a wide range of concentrations. Compare the observed cytotoxic IC50 with the known IC50 for CBP/p300 and other bromodomains (see Table 1).
-
-
Compound Stability and Handling: this compound may be unstable in your specific cell culture medium or may have degraded during storage.
-
Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[2] Ensure the final solvent concentration in your experiment is non-toxic to the cells (typically <0.1%).
-
-
Cell Culture Artifacts: Issues such as mycoplasma contamination or high cell passage number can alter cellular responses to treatment.
-
Recommendation: Regularly test your cell lines for mycoplasma contamination. Use cells with a low passage number for your experiments.
-
Issue 2: Discrepancy Between Target Engagement and Phenotypic Outcome
Symptom: You can confirm that this compound is engaging its target (e.g., by observing reduced MYC expression), but you do not see the expected downstream phenotypic effect (e.g., no change in cell viability).
Possible Causes and Solutions:
-
Cellular Context and Redundancy: The targeted pathway may not be the primary driver of proliferation or survival in your specific cell model. Other signaling pathways may compensate for the inhibition of CBP/p300-mediated transcription.
-
Recommendation: Use RNA-sequencing to get a global view of the transcriptional changes induced by this compound and identify potential compensatory pathways.
-
-
Timing of Assay: The phenotypic response may take longer to manifest than the initial target engagement.
-
Recommendation: Perform a time-course experiment to assess cell viability and other phenotypic endpoints at multiple time points after this compound treatment.
-
-
Suboptimal Assay Conditions: The assay used to measure the phenotype may not be sensitive enough or may be performed under suboptimal conditions.
-
Recommendation: Optimize your phenotypic assay (e.g., cell seeding density, incubation time) and consider using orthogonal assays to confirm the results.
-
Issue 3: Unexpected Gene Expression Changes in RNA-Seq Data
Symptom: Your RNA-sequencing data reveals significant changes in the expression of genes that are not known downstream targets of CBP/p300.
Possible Causes and Solutions:
-
Indirect Effects: The observed changes may be secondary or tertiary effects resulting from the initial inhibition of CBP/p300 and the downregulation of its direct targets.
-
Recommendation: Perform pathway analysis on your RNA-seq data to identify the biological processes and signaling pathways that are most significantly affected. This can provide insights into the indirect mechanisms at play.
-
-
Off-Target Effects: As mentioned previously, high concentrations of this compound could lead to off-target inhibition, resulting in unexpected gene expression changes.
-
Recommendation: Compare your list of differentially expressed genes with known targets of other bromodomain inhibitors (e.g., BET inhibitors) to see if there is an overlap.
-
-
Cell-Type Specificity of CBP/p300 Function: CBP and p300 regulate a vast number of genes, and their specific targets can vary significantly between different cell types.
-
Recommendation: Compare your findings with published datasets of CBP/p300 inhibition in similar cell models, if available.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| CBP | TR-FRET | 0.94 | [1][2][3][6][7] |
| p300 | TR-FRET | 1.2 | [3] |
| BRET | Cell-based | 6.2 | [1][2][3][6][7] |
| BRD4(1) | TR-FRET | 5100 | [1][2][3][6][7] |
| BRD4(2) | TR-FRET | 12000 | [3] |
| BRPF1 | TR-FRET | 4600 | [3] |
Mandatory Visualizations
Figure 1: Simplified signaling pathway of CBP/p300 action and the point of inhibition by this compound.
Figure 2: Experimental workflow for troubleshooting unexpected cell viability results.
Figure 3: Logical relationship diagram for interpreting unexpected gene expression changes.
Experimental Protocols
TR-FRET Assay for CBP Bromodomain Inhibition
This protocol is adapted from commercially available kits and literature for assessing the inhibition of CBP bromodomain binding to an acetylated histone ligand.
Materials:
-
CBP Bromodomain Europium Chelate (or other suitable donor fluorophore-labeled CBP)
-
Acetylated Histone H4 Peptide labeled with an acceptor fluorophore (e.g., APC)
-
TR-FRET Assay Buffer
-
This compound and other test compounds
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a 4X stock solution of this compound and other test compounds in TR-FRET Assay Buffer.
-
Add 5 µL of the 4X compound stock solution to the wells of a 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding solvent concentration.
-
Prepare a 2X solution of CBP Bromodomain Europium Chelate in assay buffer. Add 10 µL of this solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Prepare a 4X solution of the acetylated histone peptide-acceptor conjugate in assay buffer. Add 5 µL of this solution to each well.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for APC).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and determine the percent inhibition for each compound concentration. Plot the results to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1][8][9]
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Cultured cells in appropriate growth medium
-
This compound
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for MYC Protein Levels
This protocol provides a general procedure for detecting changes in MYC protein expression following this compound treatment.
Materials:
-
Cultured cells and this compound
-
RIPA buffer with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against MYC
-
HRP-conjugated secondary antibody
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for a specified duration.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in MYC protein expression.
RNA Extraction and RT-qPCR for Gene Expression Analysis
This protocol outlines the steps to quantify changes in mRNA levels of target genes like MYC and FOXP3.
Materials:
-
Cultured cells and this compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for MYC, FOXP3, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with this compound as required for your experiment.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reactions using the cDNA as a template, qPCR master mix, and gene-specific primers.
-
Run the qPCR on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 3. bio-rad.com [bio-rad.com]
- 4. ptglab.com [ptglab.com]
- 5. Detection of β-catenin and c-Myc protein expression by western blot analysis [bio-protocol.org]
- 6. Western Blot Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]
- 7. mcgill.ca [mcgill.ca]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
Validation & Comparative
GNE-781 in the Landscape of CBP/p300 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical transcriptional co-activators involved in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. GNE-781 has emerged as a highly potent and selective inhibitor of the CBP/p300 bromodomains. This guide provides an objective comparison of this compound with other notable CBP/p300 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
The CBP/p300 Signaling Axis and Inhibition
CBP and p300 act as scaffolds, recruiting the transcriptional machinery to specific gene promoters. A key interaction is the recognition of acetylated lysine residues on histones and other proteins by their bromodomain. This interaction is crucial for the expression of oncogenes such as MYC.[1] Inhibitors targeting the CBP/p300 bromodomain, like this compound, prevent this recognition, leading to the downregulation of target gene expression and subsequent anti-proliferative effects.
Comparative Analysis of CBP/p300 Inhibitors
This compound is a potent and highly selective bromodomain inhibitor of CBP/p300.[2][3][4] It demonstrates sub-nanomolar potency in biochemical assays and exhibits excellent selectivity over other bromodomain-containing proteins, particularly BRD4.[2][3][4] This high selectivity is a key advantage, minimizing off-target effects that can confound experimental results. The following table summarizes the quantitative data for this compound and other commonly used or structurally related CBP/p300 inhibitors.
| Inhibitor | Target(s) | Type | IC50 (CBP) | IC50 (p300) | IC50 (BRD4(1)) | Cellular EC50 (MYC) | Key Features |
| This compound | CBP/p300 | Bromodomain | 0.94 nM [2][3][4] | 1.2 nM [1][4] | 5100 nM [2][3] | 6.6 nM (MV-4-11) [1][4] | Orally active, highly potent and selective. [2][3] |
| GNE-049 | CBP/p300 | Bromodomain | 1.1 nM[1] | 2.3 nM[1] | - | 14 nM (leukemia cells)[1] | Structurally similar to this compound.[1] |
| CCS1477 | CBP/p300 | Bromodomain | < 10 nM[1] | < 10 nM[1] | - | - | Orally bioavailable, in clinical trials.[1] |
| A-485 | CBP/p300 | HAT | 9.5 nM[1] | 1.8 nM[1] | - | - | Potent and selective HAT inhibitor.[1] |
| C646 | p300 | HAT | - | 400 nM (Ki)[5] | - | - | Preferentially selective for p300 over other HATs.[5] |
| I-CBP112 | CBP/p300 | Bromodomain | 151 nM (Kd)[5] | 167 nM (Kd)[5] | - | - | Acetyl-lysine mimetic. |
Experimental Protocols
Accurate assessment and comparison of CBP/p300 inhibitors rely on standardized and well-executed experimental methodologies. Below are detailed protocols for key assays cited in the evaluation of this compound and its counterparts.
In Vitro Bromodomain Inhibition Assay (TR-FRET)
This assay quantitatively measures the binding of the inhibitor to the CBP bromodomain.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the displacement of a biotinylated acetylated histone peptide from a GST-tagged CBP bromodomain protein.
-
Protocol:
-
Prepare a reaction mixture containing the GST-tagged CBP bromodomain protein, the biotinylated acetylated histone H4 peptide, and the test inhibitor at various concentrations in an assay buffer.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Add a detection mixture containing a Europium-labeled anti-GST antibody (donor) and Streptavidin-conjugated Allophycocyanin (APC) (acceptor).
-
Incubate to allow the detection reagents to bind.
-
Measure the TR-FRET signal on a compatible plate reader by exciting the Europium donor and measuring emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of the acceptor to donor signals and plot the results against the inhibitor concentration to determine the IC50 value.
-
Cellular MYC Expression Assay (Western Blot)
This assay determines the effect of the inhibitor on the expression of a key downstream target of CBP/p300.
-
Principle: Western blotting is used to quantify the levels of MYC protein in cells treated with the CBP/p300 inhibitor.
-
Protocol:
-
Plate cancer cells (e.g., MV-4-11 acute myeloid leukemia cells) and allow them to adhere.[2]
-
Treat the cells with a serial dilution of the inhibitor for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against MYC, and a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
Quantify the band intensities and normalize the MYC signal to the loading control. Determine the EC50 value by plotting the normalized MYC levels against the inhibitor concentration.
-
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle: A human tumor xenograft model is established in immunocompromised mice to assess the in vivo anti-tumor activity of the CBP/p300 inhibitor.
-
Protocol:
-
Subcutaneously implant cancer cells (e.g., MOLM-16 AML cells) into the flank of immunocompromised mice (e.g., SCID beige mice).[3]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the inhibitor (e.g., this compound) orally at various doses (e.g., 3, 10, and 30 mg/kg, twice daily) for a specified period (e.g., 21 days).[3]
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Conclusion
This compound stands out as a highly potent and selective tool for probing the function of CBP/p300 bromodomains. Its superior selectivity over BRD4 makes it a valuable asset for delineating the specific roles of CBP/p300 in various biological processes and disease models. When selecting a CBP/p300 inhibitor, researchers should consider the specific domain they wish to target (bromodomain vs. HAT domain) and the required selectivity profile for their experimental system. The data and protocols presented in this guide offer a solid foundation for making an informed decision and for designing rigorous and reproducible experiments in the burgeoning field of epigenetic research.
References
A Head-to-Head Comparison of GNE-781 and GNE-272: Potency, Selectivity, and Anti-Leukemic Efficacy
A detailed analysis of two potent CBP/p300 bromodomain inhibitors, GNE-781 and its predecessor GNE-272, reveals significant strides in the development of targeted epigenetic therapies. This guide provides a comprehensive comparison of their in vitro and in vivo efficacy, supported by experimental data and detailed methodologies, for researchers in oncology and drug development.
This compound and GNE-272 are small molecule inhibitors targeting the bromodomains of the closely related transcriptional co-activators, CREB-binding protein (CBP) and p300. These proteins are crucial regulators of gene expression, and their aberrant activity is implicated in various cancers, including acute myeloid leukemia (AML). This compound was developed through the optimization of GNE-272 to enhance both potency and selectivity, representing a significant advancement in the pursuit of effective and specific epigenetic modulators.
In Vitro Efficacy: A Leap in Potency and Selectivity
The in vitro inhibitory activities of this compound and GNE-272 were primarily assessed using Time-Resolved Fluorescence Energy Transfer (TR-FRET) and Bioluminescence Resonance Energy Transfer (BRET) assays. These assays measure the binding affinity of the inhibitors to their target bromodomains. A key aspect of their development was ensuring high selectivity against other bromodomain-containing proteins, particularly BRD4, to minimize off-target effects.
| Compound | Target | Assay Type | IC50 |
| This compound | CBP | TR-FRET | 0.94 nM[1][2][3] |
| CBP | BRET | 6.2 nM[1][2][3] | |
| BRD4(1) | - | 5100 nM[1][2][3] | |
| GNE-272 | CBP | TR-FRET | 20 nM[4][5][6] |
| CBP | BRET | 410 nM[4][5][6] | |
| BRD4(1) | - | 13000 nM[4][5][6] |
The data clearly demonstrates the superior potency of this compound, with an approximately 21-fold lower IC50 in the TR-FRET assay compared to GNE-272. Furthermore, this compound exhibits significantly improved selectivity for CBP over BRD4(1) (a 5425-fold difference) compared to GNE-272 (a 650-fold difference).[1]
In Vivo Efficacy: Translating Potency into Anti-Tumor Activity
The anti-tumor effects of both compounds were evaluated in preclinical xenograft models of acute myeloid leukemia (AML), a cancer type where CBP/p300 activity is often dysregulated. The MOLM-16 cell line, a human AML cell line, was a key model used in these studies.
While both compounds demonstrated the ability to modulate the expression of the oncogene MYC and exhibit anti-tumor activity in AML models, more detailed in vivo efficacy data is available for the more advanced compound, this compound.[3][4]
| Compound | Animal Model | Dosing | Efficacy (Tumor Growth Inhibition) |
| This compound | MOLM-16 AML Xenograft | 3 mg/kg | 73%[1][7] |
| 10 mg/kg | 71%[1][7] | ||
| 30 mg/kg | 89%[1][7] | ||
| GNE-272 | AML Tumor Model | Not specified | Corresponds with antitumor activity[4][5][6] |
This compound demonstrated a dose-dependent inhibition of tumor growth in the MOLM-16 AML xenograft model, highlighting its potential as a therapeutic agent.[1][7]
Signaling Pathway and Mechanism of Action
This compound and GNE-272 exert their effects by inhibiting the bromodomain of CBP/p300. These bromodomains are responsible for recognizing and binding to acetylated lysine residues on histones and other proteins, a key step in transcriptional activation. By blocking this interaction, these inhibitors prevent the recruitment of the transcriptional machinery to target genes, including the proto-oncogene MYC, which is a critical driver of proliferation in many cancers, including AML. The inhibition of CBP/p300 leads to the downregulation of MYC expression, resulting in cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biochemical assay was used to determine the in vitro potency of the compounds in inhibiting the interaction between the CBP bromodomain and an acetylated histone peptide.
-
Reagents : Recombinant CBP bromodomain protein, a biotinylated peptide representing an acetylated histone tail, a Europium (Eu3+)-labeled antibody against the protein tag, and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin, APC).
-
Procedure :
-
The CBP bromodomain protein is incubated with the test compound (this compound or GNE-272) at varying concentrations.
-
The biotinylated acetylated peptide is added to the mixture.
-
The Eu3+-labeled antibody and streptavidin-APC are then added.
-
The plate is incubated to allow for binding and FRET to occur.
-
-
Detection : The TR-FRET signal is measured using a plate reader. Excitation of the Europium donor results in energy transfer to the APC acceptor when they are in close proximity (i.e., when the CBP bromodomain is bound to the peptide). Inhibition of this interaction by the compound leads to a decrease in the FRET signal.
-
Data Analysis : IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
GNE-781 vs. BRD4 Inhibitors: A Comparative Guide to Selectivity
In the landscape of epigenetic drug discovery, the ability of a small molecule to selectively target a single protein or a specific family of proteins is a critical determinant of its therapeutic potential and safety profile. This guide provides a detailed comparison of the selectivity of GNE-781, a potent and highly selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, with that of inhibitors targeting the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4.
Executive Summary
This compound stands out for its exceptional selectivity for the bromodomains of CBP and its paralog p300 over other bromodomain-containing proteins, most notably BRD4.[1][2][3] This high degree of selectivity is a significant advantage, as it minimizes the potential for off-target effects associated with the inhibition of the BET family, which are implicated in a wide range of cellular processes.[4] This guide will delve into the quantitative measures of this selectivity, the experimental methods used to determine it, and the signaling pathways involved.
Quantitative Selectivity Profile
The selectivity of an inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for its intended target versus its activity against other related proteins. The data presented below, collated from various studies, clearly illustrates the superior selectivity of this compound for CBP/p300 over BRD4.
| Inhibitor | Target | IC50 (nM) | Selectivity over BRD4(1) | Assay Type |
| This compound | CBP | 0.94 | >5400-fold | TR-FRET[1][5][6] |
| p300 | 1.2 | >4250-fold | Not Specified[7] | |
| BRD4(1) | 5100 | - | TR-FRET[1][5][6] | |
| BRD4(2) | 12000 | - | Not Specified[7] | |
| JQ1 (a well-known BRD4 inhibitor) | BRD4(1) | ~50 | - | Not Specified |
| BRD4(2) | ~90 | - | Not Specified | |
| CBP | >1000 | - | Not Specified |
Mechanism of Action and Signaling Pathways
This compound and BRD4 inhibitors both function by competitively binding to the acetyl-lysine binding pockets of their respective bromodomains. This prevents the recruitment of these proteins to acetylated histones and other acetylated transcription factors, thereby modulating gene expression.
This compound's Primary Pathway:
This compound primarily inhibits the transcriptional coactivator functions of CBP and p300. These proteins play a crucial role in integrating various signaling pathways to regulate the expression of a multitude of genes involved in cell growth, differentiation, and apoptosis. A key downstream target of CBP/p300 is the MYC oncogene.[5] Inhibition of CBP by this compound has been shown to suppress MYC expression, which corresponds with its antitumor activity.[5]
Caption: this compound inhibits CBP/p300, disrupting gene expression.
BRD4 Inhibitors' Primary Pathway:
BRD4 inhibitors, such as JQ1, disrupt the function of the BET family of proteins. BRD4 is a key transcriptional and epigenetic regulator, and its inhibition has been shown to downregulate the expression of critical oncogenes, including MYC, and to have anti-inflammatory and anti-proliferative effects.[4][8]
Caption: BRD4 inhibitors block BRD4 function, reducing oncogene expression.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and sensitive biochemical and cellular assays. Below are outlines of the key experimental protocols used to generate the data in this guide.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a common method for quantifying the binding of an inhibitor to its target protein in a high-throughput format.
Caption: Workflow for a TR-FRET based inhibitor binding assay.
-
Principle: The assay measures the proximity of a donor fluorophore (Europium) and an acceptor fluorophore (APC). When the bromodomain protein binds to the acetylated histone peptide, the fluorophores are brought close together, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
-
Procedure:
-
A biotinylated version of the target bromodomain protein (e.g., CBP or BRD4) is used.
-
Europium-labeled streptavidin is added, which binds to the biotinylated bromodomain.
-
An allophycocyanin (APC)-labeled synthetic peptide corresponding to an acetylated histone tail is added.
-
The test inhibitor at various concentrations is added to the mixture.
-
After an incubation period, the TR-FRET signal is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is another proximity-based assay used to measure protein-protein interactions in a cellular context.
-
Principle: This assay utilizes a bioluminescent donor (e.g., NanoLuc luciferase) fused to the target protein and a fluorescent acceptor (e.g., a fluorescently tagged histone) that is expressed in the same cells. If the two proteins interact, energy is transferred from the donor to the acceptor, resulting in a BRET signal. Inhibitors that disrupt this interaction reduce the BRET signal.
-
Procedure:
-
Cells are co-transfected with plasmids encoding the NanoLuc-bromodomain fusion protein and the fluorescently tagged histone.
-
The transfected cells are treated with varying concentrations of the test inhibitor.
-
The luciferase substrate is added to initiate the bioluminescent reaction.
-
The emissions from both the donor and acceptor are measured.
-
The BRET ratio is calculated, and the IC50 value is determined.
-
Conclusion
The data and methodologies presented in this guide unequivocally demonstrate the remarkable selectivity of this compound for the CBP/p300 bromodomains over the BRD4 bromodomain. This high degree of selectivity, achieved through structure-based drug design, makes this compound a valuable chemical probe for dissecting the specific biological roles of CBP and p300 and a promising candidate for therapeutic development with a potentially wider therapeutic window compared to less selective BET inhibitors. For researchers in oncology, immunology, and other fields where epigenetic regulation is a key factor, the distinct selectivity profiles of this compound and BRD4 inhibitors offer powerful and differentiated tools to investigate complex biological systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validating GNE-781 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GNE-781 is a highly potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and the closely related p300 protein.[1][2] Validating that a compound like this compound reaches and engages with its intended target within a cellular environment is a critical step in drug discovery. This guide provides a comparative overview of key experimental methods to validate the cellular target engagement of this compound and its alternatives.
Overview of Cellular Target Engagement Assays
Several robust methods can be employed to confirm that this compound is binding to CBP/p300 in cells. These assays can be broadly categorized as either direct or indirect measures of target engagement.
-
Direct Engagement Assays physically detect the interaction between the compound and its target protein within the cell.
-
Indirect Engagement Assays measure the downstream consequences of the compound binding to its target, such as changes in the expression of target-regulated genes.
This guide will compare the following key assays:
-
NanoBRET™ Target Engagement Assay (Direct)
-
Cellular Thermal Shift Assay (CETSA) (Direct)
-
Downstream Target Modulation (Western Blot & qPCR) (Indirect)
Comparison of Cellular Target Engagement Methods for this compound
| Assay | Principle | This compound Application & Data | Alternative Compound Data (CCS1477) | Pros | Cons |
| NanoBRET™ Target Engagement Assay | Measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged target protein by a test compound in live cells, resulting in a loss of Bioluminescence Resonance Energy Transfer (BRET).[3] | While specific NanoBRET data for this compound is not readily available in the public domain, its BRET IC50 of 6.2 nM in a biochemical assay suggests it would be a potent displacer in a cellular NanoBRET assay.[1][2] | CCS1477, another potent CBP/p300 inhibitor, has been shown to have a cellular IC50 of 19 nM for p300 in a NanoBRET assay.[4] | - Live-cell, real-time measurement of target occupancy.[3]- Highly quantitative and suitable for high-throughput screening.- Can determine compound affinity and residence time.[3] | - Requires genetic modification of cells to express the NanoLuc-fusion protein.- Dependent on the availability of a suitable fluorescent tracer. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein, leading to a higher melting temperature. This is detected by heating cell lysates and quantifying the amount of soluble target protein remaining at different temperatures.[5] | Specific CETSA data for this compound is not widely published. However, this method is applicable to bromodomain inhibitors and would be expected to show a thermal shift for CBP and p300 in the presence of this compound. | Not explicitly reported for CCS1477, but the methodology is applicable. | - Label-free method that uses the endogenous, unmodified target protein.[6]- Can be performed in intact cells or cell lysates.[6]- Provides direct evidence of target binding. | - Can be lower throughput, especially the Western blot-based readout.- Optimization of heating conditions is required for each target. |
| Downstream Target Modulation | Measures the effect of the inhibitor on the expression of genes known to be regulated by the target. For CBP/p300, this includes genes like MYC and FOXP3.[7] | This compound has been shown to modulate MYC expression with a cellular EC50 of 6.6 nM in MV4-11 leukemia cells.[1] It also decreases Foxp3 transcript levels in a dose-dependent manner.[2][7] | CCS1477 has been demonstrated to down-regulate AR-FL, AR-V7, and c-Myc protein levels in 22Rv1 prostate cancer cells.[4][8][9][10] | - Provides a functional readout of target engagement.- Can be performed using standard laboratory techniques (Western blot, qPCR).- Does not require specialized reagents or instrumentation beyond standard lab equipment. | - Indirect measure of target engagement; effects could be due to off-target activity.- Can be influenced by other cellular signaling pathways.- May not be as sensitive as direct binding assays. |
Experimental Protocols
NanoBRET™ Target Engagement Assay Protocol for CBP/p300
This protocol is adapted from generalized NanoBRET™ protocols and data for the CBP/p300 inhibitor CCS1477.[11][12][13][14]
1. Cell Preparation:
- HEK293T cells are transiently transfected with a plasmid encoding for full-length CBP or p300 fused to NanoLuc® luciferase. A transfection carrier DNA is co-transfected.
- Cells are incubated for 18-24 hours to allow for protein expression.
2. Assay Plate Preparation:
- Prepare serial dilutions of this compound or the alternative compound in Opti-MEM® I Reduced Serum Medium.
- Add the compound dilutions to a white, 384-well assay plate.
3. Cell and Tracer Addition:
- Harvest the transfected cells and resuspend them in Opti-MEM® at a density of 2x10^5 cells/mL.
- Add the fluorescent tracer (a cell-permeable ligand for the CBP/p300 bromodomain conjugated to a fluorophore) to the cell suspension. The optimal tracer concentration should be predetermined.
- Dispense the cell and tracer mixture into the assay plate containing the compound dilutions.
4. Incubation and Lysis:
- Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein.
- Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
5. Data Acquisition and Analysis:
- Measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.
- Calculate the BRET ratio (acceptor emission / donor emission).
- Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) Protocol (Western Blot Readout)
This protocol is a generalized procedure for CETSA with a Western blot readout.[15][16]
1. Cell Treatment:
- Culture cells to 80-90% confluency.
- Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
2. Heating Step:
- Harvest the cells and resuspend them in a buffered saline solution containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes, followed by cooling at room temperature for 3 minutes.
3. Lysis and Centrifugation:
- Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
4. Western Blot Analysis:
- Carefully collect the supernatant, which contains the soluble protein fraction.
- Determine the protein concentration of each sample.
- Perform SDS-PAGE and Western blotting using primary antibodies specific for CBP and p300. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
- Quantify the band intensities.
5. Data Analysis:
- For each temperature, normalize the band intensity of CBP/p300 to the loading control.
- Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
Downstream Target Modulation: Quantitative Western Blot for MYC
This protocol details the analysis of MYC protein levels following treatment with a CBP/p300 inhibitor.[17][18][19][20]
1. Cell Treatment and Lysis:
- Plate cells (e.g., MV4-11) and allow them to adhere or stabilize in culture.
- Treat the cells with a dose range of this compound or an alternative inhibitor for a predetermined time (e.g., 6-24 hours).
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation.
2. Protein Quantification and Western Blotting:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using an ECL reagent and an imaging system.
- Probe the same membrane for a loading control (e.g., β-actin or GAPDH).
3. Data Analysis:
- Quantify the band intensities for c-Myc and the loading control.
- Normalize the c-Myc band intensity to the loading control.
- Plot the normalized c-Myc levels against the inhibitor concentration to determine the EC50 for MYC suppression.
Downstream Target Modulation: qPCR for FOXP3 Gene Expression
This protocol outlines the measurement of FOXP3 mRNA levels after inhibitor treatment.[21][22][23][24][25]
1. Cell Treatment and RNA Extraction:
- Treat cells with this compound or an alternative inhibitor at various concentrations for a specified duration.
- Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer.
2. cDNA Synthesis:
- Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a reverse transcription kit.
3. Quantitative PCR (qPCR):
- Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for FOXP3 and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or probe-based qPCR master mix.
- Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
- Determine the cycle threshold (Ct) values for FOXP3 and the reference gene for each sample.
- Calculate the relative expression of FOXP3 using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.
Visualizations
Signaling Pathway of CBP/p300 Inhibition
Caption: this compound inhibits the CBP/p300 bromodomain, preventing its binding to acetylated histones and subsequent gene transcription.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for validating target engagement using the Cellular Thermal Shift Assay (CETSA) with a Western blot readout.
Comparison of Direct vs. Indirect Target Engagement Assays
Caption: Logical relationship between direct and indirect methods for validating cellular target engagement of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. CETSA [cetsa.org]
- 6. Frontiers | Current Advances in CETSA [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. cellcentric.com [cellcentric.com]
- 9. cellcentric.com [cellcentric.com]
- 10. cellcentric.com [cellcentric.com]
- 11. eubopen.org [eubopen.org]
- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 13. Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. pubcompare.ai [pubcompare.ai]
- 18. benchchem.com [benchchem.com]
- 19. Detection of β-catenin and c-Myc protein expression by western blot analysis [bio-protocol.org]
- 20. Western Blot Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]
- 21. repro-health.com.ua [repro-health.com.ua]
- 22. Modulation of FOXP3 Gene Expression in OVCAR3 Cells Following Rosmarinic Acid and Doxorubicin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. commerce.bio-rad.com [commerce.bio-rad.com]
- 24. origene.com [origene.com]
- 25. zumj.journals.ekb.eg [zumj.journals.ekb.eg]
A Head-to-Head Comparison of GNE-781 and A-485 for Epigenetic Modulation
In the landscape of epigenetic research, the paralogous proteins CREB-binding protein (CBP) and p300 are critical transcriptional co-activators. Their multifaceted roles in regulating gene expression, primarily through histone acetylation, have made them compelling targets for therapeutic development, particularly in oncology. Two of the most potent and selective chemical probes developed to interrogate CBP/p300 function are GNE-781 and A-485. However, they operate through fundamentally different mechanisms. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.
This compound is a highly potent and selective inhibitor of the CBP/p300 bromodomain , the protein module responsible for "reading" acetylated lysine residues on histones and other proteins.[1][2] In contrast, A-485 is a potent and selective inhibitor of the CBP/p300 histone acetyltransferase (HAT) domain, the catalytic engine that "writes" these acetylation marks by transferring an acetyl group from acetyl-CoA to lysine substrates.[3][4] This core distinction in their mechanism of action dictates their downstream biological effects and experimental applications.
Mechanism of Action
The differing inhibitory actions of this compound and A-485 on the CBP/p300 complex are illustrated below. This compound functions by preventing the recognition of acetylated histones, thereby displacing CBP/p300 from specific chromatin loci. A-485 directly blocks the enzymatic activity of CBP/p300, preventing the acetylation of histones and other proteins.
Caption: this compound inhibits the CBP/p300 bromodomain, preventing it from binding to acetylated histones.
Caption: A-485 competitively inhibits the p300/CBP HAT domain, blocking histone acetylation.
Quantitative Performance Data
The potency and selectivity of this compound and A-485 have been extensively characterized in various assays. The following tables summarize key quantitative data for each inhibitor.
Table 1: this compound Performance Data
| Target/Assay | IC₅₀ | Selectivity | Reference |
| Primary Target | |||
| CBP (TR-FRET, biochemical) | 0.94 nM | - | [1][2][5][6] |
| CBP (BRET, cellular) | 6.2 nM | - | [1][2][7][8] |
| Key Off-Target | |||
| BRD4(1) (TR-FRET) | 5100 nM | >5400-fold vs. CBP | [1][2][5][9] |
| p300 | 4250-fold selective for CBP | - | [5] |
Table 2: A-485 Performance Data
| Target/Assay | IC₅₀ / EC₅₀ | Selectivity | Reference |
| Primary Targets (HAT activity) | |||
| CBP (biochemical) | 2.6 nM | - | [3][4][10] |
| p300 (biochemical) | 9.8 nM | - | [3][4][11] |
| Cellular Activity | |||
| H3K27Ac Reduction (PC-3 cells) | 73 nM | - | [3][12] |
| Selectivity Profile | |||
| Other HATs (PCAF, HAT1, etc.) | No inhibition at 10 µM | >1000-fold vs. p300/CBP | [4][10][13] |
| BET Bromodomains | Selective | - | [4][11][13] |
| >150 Non-epigenetic Targets | Selective | - | [4][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published findings. Below are summaries of key experimental protocols used to characterize this compound and A-485.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is commonly used to measure the binding affinity of inhibitors to their target proteins or the enzymatic activity of proteins like HATs.
-
Objective: To determine the IC₅₀ of an inhibitor against a target protein (e.g., this compound vs. CBP bromodomain or A-485 vs. p300 HAT).
-
Workflow Diagram:
-
Methodology for this compound (Bromodomain Inhibition):
-
A biotinylated histone peptide (e.g., H3K27ac) and a GST-tagged CBP bromodomain are combined in an assay buffer.
-
Serial dilutions of this compound are added to the wells of a microplate.
-
A Europium-labeled anti-GST antibody and Streptavidin-d2 are added as the FRET donor and acceptor, respectively.
-
After incubation, the plate is read on a compatible plate reader, measuring the FRET signal.
-
The IC₅₀ value is calculated by plotting the inhibitor concentration against the percentage of inhibition.
-
-
Methodology for A-485 (HAT Inhibition): [10] 1. The p300 or CBP HAT domain, a biotinylated histone H4 peptide substrate, and Acetyl-CoA are combined in assay wells. [10] 2. Serial dilutions of A-485 are added and the enzymatic reaction is allowed to proceed. [10] 3. The reaction is stopped, and a Terbium-labeled antibody that specifically recognizes the acetylated histone mark is added. [10] 4. Streptavidin-conjugated dye is added to bind the biotinylated peptide, serving as the FRET acceptor. [10] 5. The TR-FRET signal, which is proportional to the amount of histone acetylation, is measured to determine the IC₅₀. [10]
Bioluminescence Resonance Energy Transfer (BRET) Assay
This cellular assay measures protein-protein interactions in live cells, making it ideal for confirming target engagement in a more physiological context.
-
Objective: To determine the cellular IC₅₀ of this compound for the CBP bromodomain.
[1][7]* Methodology:
-
HEK293 cells are co-transfected with two constructs: one expressing the CBP bromodomain fused to NanoLuc luciferase (the BRET donor) and another expressing histone H3.3 fused to HaloTag (the BRET acceptor).
[1] 2. A fluorescent ligand that binds to the HaloTag is added to the cells.
-
The cells are incubated with serial dilutions of this compound.
[1] 4. A substrate for NanoLuc is added, and the luminescence and fluorescent signals are measured.
-
The BRET ratio is calculated, and the data is used to determine the IC₅₀ of this compound for disrupting the CBP-histone interaction within the cell.
[1]
Cellular Histone Acetylation Assay (High-Content Imaging)
This assay quantifies the levels of specific histone acetylation marks within cells following inhibitor treatment.
-
Objective: To determine the EC₅₀ of A-485 for reducing H3K27 acetylation in cells.
[12]* Methodology:
-
Prostate adenocarcinoma PC-3 cells are seeded in microplates.
[12] 2. Cells are treated with a dose-response curve of A-485 for a defined period (e.g., 3 hours).
[12] 3. The cells are then fixed, permeabilized, and stained with a primary antibody specific for the H3K27ac mark and a corresponding fluorescently-labeled secondary antibody.
[12] 4. Nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Plates are imaged using a high-content imaging system, and automated image analysis is used to quantify the mean fluorescence intensity of H3K27ac staining per nucleus.
-
The EC₅₀ is calculated from the dose-response curve.
[12]
Summary and Conclusion
This compound and A-485 are both powerful, highly selective chemical probes for studying CBP/p300 biology, but they answer different experimental questions.
-
Choose this compound to study the biological consequences of disrupting the recruitment and chromatin occupancy of CBP/p300. It is ideal for experiments designed to understand the role of "reading" acetyl-lysine marks in gene regulation and protein complex scaffolding.
-
Choose A-485 to investigate the outcomes of inhibiting the catalytic HAT activity of p300/CBP. This compound is the tool of choice for directly assessing the functional importance of p300/CBP-mediated acetylation on histones and other substrates, and for studying the downstream effects of reducing global or specific acetylation marks.
[12][13]
The development of these distinct inhibitors—one targeting a reader domain and the other a catalytic domain of the same protein family—represents a significant advancement for the field. It allows researchers to dissect the multifaceted functions of CBP/p300 with unprecedented precision, ultimately leading to a deeper understanding of epigenetic regulation in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Probe A-485 | Chemical Probes Portal [chemicalprobes.org]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GNE-781 and CCS1477: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CBP/p300 bromodomain inhibitors GNE-781 and CCS1477, supported by experimental data.
The structurally related transcriptional co-activators, CREB-binding protein (CBP) and p300, are critical regulators of gene expression, and their dysregulation is implicated in various cancers. This has led to the development of small molecule inhibitors targeting their bromodomains, which are responsible for recognizing acetylated lysine residues on histones and other proteins. Among these inhibitors, this compound and CCS1477 (also known as inobrodib) have emerged as potent and selective agents. This guide offers a comparative analysis of their performance based on available preclinical and clinical data, details the experimental protocols for their evaluation, and visualizes the signaling pathways they modulate.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and CCS1477, providing a basis for their comparison.
| In Vitro Potency | This compound | CCS1477 (Inobrodib) |
| Target | CBP/p300 Bromodomain | p300/CBP Bromodomain |
| IC50 (TR-FRET) | 0.94 nM (CBP)[1] | Not explicitly stated in provided results |
| IC50 (BRET) | 6.2 nM[1] | Not explicitly stated in provided results |
| Binding Affinity (Kd) | Not explicitly stated in provided results | p300: 1.3 nM, CBP: 1.7 nM[2] |
| Cellular Potency (GI50) | Not explicitly stated in provided results | <100 nM (in multiple myeloma cell lines) |
| In Vitro Selectivity | This compound | CCS1477 (Inobrodib) |
| Selectivity over BRD4(1) | >5400-fold[1] | >130-fold[2] |
| BRD4(1) IC50 | 5100 nM[1] | Not explicitly stated in provided results |
| BRD4 Kd | Not explicitly stated in provided results | 222 nM[2] |
| In Vivo Efficacy | This compound | CCS1477 (Inobrodib) |
| Cancer Model | MOLM-16 AML Xenograft | Multiple Myeloma Xenograft (OPM-2) |
| Dosing | 3, 10, 30 mg/kg, p.o., twice daily | 20 mg/kg, daily |
| Tumor Growth Inhibition | 73%, 71%, and 89% at 3, 10, and 30 mg/kg respectively | Dose-dependent tumor regression |
| Biomarker Modulation | Dose-dependent decrease in MYC expression | Inhibition of MYC and IRF4 expression |
Experimental Protocols
Accurate evaluation of CBP/p300 inhibitors relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in the characterization of this compound and CCS1477.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of the inhibitor to the target bromodomain.
Principle: The assay is based on the transfer of energy from a donor fluorophore (e.g., terbium-labeled anti-GST antibody) to an acceptor fluorophore (e.g., a fluorescently labeled histone peptide) when they are in close proximity. Inhibition of the bromodomain-histone interaction by a compound leads to a decrease in the FRET signal.
Protocol:
-
Reagents: GST-tagged CBP or p300 bromodomain, biotinylated histone H3 or H4 peptide acetylated at a specific lysine residue, europium- or terbium-labeled anti-GST antibody, and streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Compound Dilution: Prepare a serial dilution of the test compound (this compound or CCS1477) in the assay buffer.
-
Assay Plate Preparation: Add the diluted compounds to a 384-well low-volume black plate.
-
Reagent Addition: Add the GST-tagged bromodomain, biotinylated acetylated histone peptide, and the donor and acceptor fluorophores to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the ratio against the compound concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is employed to determine the binding kinetics (association and dissociation rates) and affinity (Kd) of the inhibitor to the target protein.
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. One molecule (ligand, e.g., the bromodomain) is immobilized on the chip surface, and the other (analyte, e.g., the inhibitor) is flowed over the surface.
Protocol:
-
Immobilization: Covalently immobilize the purified CBP or p300 bromodomain onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of the test compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of the analyte over the immobilized ligand surface and a reference surface (without the ligand). The association is monitored in real-time.
-
Dissociation Measurement: After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound.
-
Regeneration: After each cycle, regenerate the sensor surface using a specific regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cell Proliferation Assay
This assay assesses the effect of the inhibitors on the growth of cancer cell lines.
Principle: The assay measures the number of viable cells after a period of treatment with the test compound. This can be done using various methods, such as measuring metabolic activity (e.g., MTT or CellTiter-Glo assays) or by direct cell counting.
Protocol (using CellTiter-Glo):
-
Cell Seeding: Seed cancer cells (e.g., MOLM-16 or 22Rv1) in a 96-well white clear-bottom plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or CCS1477 for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control and plot the percentage of cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MOLM-16 or OPM-2) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers regularly.
-
Randomization and Treatment: Once the tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control and different doses of this compound or CCS1477).
-
Dosing: Administer the compounds to the mice as per the defined schedule (e.g., once or twice daily, orally).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis by immunohistochemistry or western blotting).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy. Calculate the tumor growth inhibition (TGI).
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is crucial for a comprehensive understanding.
References
Validating the Anti-Tumor Efficacy of GNE-781: A Comparative Guide
An in-depth analysis of GNE-781, a potent and selective dual inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, reveals significant anti-tumor effects, primarily through the suppression of key oncogenic signaling pathways. This guide provides a comprehensive comparison of its performance, supported by experimental data and detailed methodologies for researchers in oncology and drug development.
This compound is an orally active small molecule that demonstrates high potency and selectivity for the bromodomains of the highly homologous transcriptional co-activators CBP and p300.[1] These proteins are crucial in regulating gene expression through chromatin modification and interactions with transcription factors.[1] Their dysregulation is implicated in various cancers, making them attractive therapeutic targets.[2] this compound was developed as a chemical probe to investigate the function of CBP/p300 and has shown promising anti-tumor activity in preclinical models, particularly in hematological malignancies.[3][4]
Mechanism of Action: Targeting Oncogenic Transcription
This compound exerts its anti-tumor effects by competitively binding to the bromodomains of CBP and p300. This action prevents these proteins from recognizing and binding to acetylated lysine residues on histones and other proteins, a critical step for the assembly of transcriptional machinery at gene promoters and enhancers.
The primary consequences of CBP/p300 bromodomain inhibition by this compound include:
-
Downregulation of MYC Oncogene: The MYC proto-oncogene is a critical driver of cell proliferation and is frequently overexpressed in many cancers. Its transcription is highly dependent on CBP/p300 activity. This compound effectively suppresses MYC expression in cancer cells, leading to inhibited tumor growth.[5][6]
-
Modulation of Immune Response: this compound has been shown to reduce the transcription of Forkhead box P3 (Foxp3), a key transcription factor for the development and function of regulatory T cells (Tregs).[3][5] By impairing Treg function, this compound may enhance anti-tumor immunity.[5]
Quantitative Data Presentation
The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo experiments.
| Target | Assay Type | IC50 (nM) | Selectivity vs. BRD4(1) |
| CBP | TR-FRET | 0.94 | >5,400-fold |
| p300 | - | 1.2 | >4,250-fold |
| BRD4(1) | TR-FRET | 5,100 | - |
| BRPF1 | - | 4,600 | - |
| Table 1: In Vitro Potency and Selectivity of this compound.[3][6] Data highlights the nanomolar potency against CBP/p300 and significant selectivity over other bromodomains, particularly the BET family member BRD4. |
| Cell Line | Cancer Type | Metric | EC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia (AML) | MYC Expression Inhibition | 6.6 |
| Table 2: Cellular Activity of this compound.[6] The compound effectively suppresses the expression of the MYC oncogene in a relevant cancer cell line. |
| Model | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) |
| MOLM-16 AML Xenograft | 3 | 73% |
| MOLM-16 AML Xenograft | 10 | 71% |
| MOLM-16 AML Xenograft | 30 | 89% |
| Table 3: In Vivo Anti-Tumor Efficacy of this compound.[7] this compound demonstrates significant, dose-dependent tumor growth inhibition in a mouse xenograft model of acute myeloid leukemia. |
Comparison with Alternative CBP/p300 Inhibitors
This compound is part of a series of CBP/p300 inhibitors developed to improve upon earlier compounds.
| Compound | CBP IC50 (nM) | p300 IC50 (nM) | Selectivity vs. BRD4(1) |
| GNE-272 | - | - | 650-fold |
| GNE-049 | 1.1 | 2.3 | - |
| This compound | 0.94 | 1.2 | >5,400-fold |
| Table 4: Comparison of this compound with Structurally Related Analogs.[2] this compound shows improved potency and significantly enhanced selectivity compared to its predecessor, GNE-272. |
A key advantage of this compound is its high selectivity for CBP/p300 over the bromodomain and extra-terminal domain (BET) family of proteins, such as BRD4.[8] While BET inhibitors have also shown anti-tumor effects by downregulating MYC, they are associated with a narrow therapeutic window and toxicities.[9] However, preclinical safety studies of this compound in rats and dogs revealed that dual inhibition of CBP/p300 can lead to marked effects on thrombopoiesis (platelet formation) and deleterious changes in gastrointestinal and reproductive tissues, suggesting on-target toxicities that are important considerations for clinical development.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Preclinical Validation Workflow
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
Objective: To determine the IC50 value of this compound against the CBP bromodomain.
-
Protocol: Recombinant CBP bromodomain protein, a biotinylated histone H3 peptide ligand, and the test compound (this compound) are incubated in an assay buffer. Europium-labeled streptavidin and allophycocyanin-labeled anti-histone antibody are added. The TR-FRET signal is measured, which decreases as the compound displaces the peptide ligand from the bromodomain. IC50 values are calculated from the dose-response curve.
2. MYC Expression Assay (QuantiGene 2.0):
-
Objective: To measure the effect of this compound on MYC gene expression in cancer cells.
-
Protocol: MV-4-11 AML cells are plated in 96-well plates and treated with serial dilutions of this compound for 4 hours.[4] Cells are then lysed, and MYC mRNA levels are quantified using the QuantiGene 2.0 branched DNA assay according to the manufacturer's instructions. Luminescence is measured, and EC50 values are determined using a four-parameter nonlinear regression fit.[4]
3. Acute Myeloid Leukemia (AML) Xenograft Model:
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Protocol: MOLM-16 AML cells are implanted subcutaneously into immunodeficient mice.[6] Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally at doses of 3, 10, and 30 mg/kg.[7] Tumor volumes are measured regularly with calipers. At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the change in tumor volume in treated groups to the vehicle control group.
4. In Vitro Regulatory T cell (Treg) Differentiation Assay:
-
Objective: To assess the impact of this compound on Treg differentiation.
-
Protocol: Naïve CD4+ T cells are isolated from human peripheral blood.[6] The cells are cultured under conditions that promote differentiation into Tregs (e.g., with anti-CD3/CD28 antibodies, IL-2, and TGF-β). Cultures are treated with varying concentrations of this compound. After a set incubation period, the percentage of Foxp3+ cells is determined by flow cytometry to assess the inhibition of Treg differentiation.[6] Cell viability is monitored concurrently to ensure the observed effects are not due to cytotoxicity.[6]
References
- 1. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
GNE-781: A Selective Alternative to Pan-BET Inhibition for Epigenetic Regulation in Oncology
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GNE-781, a selective CBP/p300 bromodomain inhibitor, and pan-BET inhibitors. By examining their mechanisms of action, preclinical efficacy, and selectivity, this document aims to highlight the potential advantages of a more targeted approach to epigenetic therapy.
The landscape of epigenetic drug discovery has been significantly shaped by the development of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins. Pan-BET inhibitors, which target BRD2, BRD3, and BRD4, have shown promise in various cancer models primarily through the downregulation of key oncogenes like MYC.[1][2] However, their broad activity can lead to on-target toxicities, creating a need for more selective agents.[2][3] this compound, a potent and highly selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, represents a promising alternative by targeting a distinct but related node in epigenetic regulation.[4][5][6][7][8]
Mechanism of Action: A Tale of Two Epigenetic Readers
Both this compound and pan-BET inhibitors function by disrupting the interaction between "reader" domains and acetylated lysine residues on histones, thereby modulating gene expression. However, their targets and downstream effects differ significantly.
Pan-BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin.[1][9] This prevents the recruitment of the transcriptional machinery necessary for the expression of key oncogenes and pro-inflammatory genes.
This compound, on the other hand, specifically inhibits the bromodomains of CBP and p300.[4][5][6][7][8] These proteins are histone acetyltransferases (HATs) that also act as transcriptional co-activators. By inhibiting the CBP/p300 bromodomains, this compound prevents their localization to specific chromatin regions, leading to the downregulation of target genes, including MYC.[5][6][7][10]
Comparative Efficacy: In Vitro and In Vivo Data
This compound has demonstrated potent and selective inhibition of CBP/p300 in biochemical and cellular assays, translating to in vivo anti-tumor activity. A direct comparison with the pan-BET inhibitor OTX015 highlights their relative potencies.
In Vitro Potency and Selectivity
This compound exhibits nanomolar potency against CBP and p300 while displaying significantly weaker activity against the first bromodomain of BRD4 (BRD4(1)), underscoring its high selectivity.
| Compound | Target | IC50 (nM) [Assay] | Reference |
| This compound | CBP | 0.94 [TR-FRET] | [4][10] |
| p300 | 1.2 [TR-FRET] | [8] | |
| BRD4(1) | 5100 [TR-FRET] | [4][10] | |
| OTX015 | BRD2 | 19 [AlphaScreen] | |
| BRD3 | 25 [AlphaScreen] | ||
| BRD4 | 19 [AlphaScreen] |
Cellular Activity
In cellular assays, both this compound and OTX015 have shown the ability to inhibit the proliferation of cancer cell lines. The following table presents a comparison of their half-maximal inhibitory concentrations (IC50) in NUT midline carcinoma cell lines.
| Cell Line | This compound IC50 (nM) | OTX015 IC50 (nM) | Reference |
| HCC2429 | 130 | 11 | [11] |
| Ty-82 | 120 | 11 | [11] |
In Vivo Efficacy of this compound
This compound has demonstrated significant anti-tumor activity in a preclinical acute myeloid leukemia (AML) xenograft model.
| Model | Treatment | Dose | Tumor Growth Inhibition (%) | Reference |
| MOLM-16 AML Xenograft | This compound | 3 mg/kg, p.o., BID | 73 | [8] |
| This compound | 10 mg/kg, p.o., BID | 71 | [8] | |
| This compound | 30 mg/kg, p.o., BID | 89 | [8] |
Experimental Protocols
A summary of the key experimental methodologies used to generate the comparative data is provided below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the binding affinity of inhibitors to their target bromodomains. The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium-labeled antibody) to an acceptor fluorophore (e.g., APC-labeled ligand) when they are in close proximity.
General Protocol:
-
Recombinant bromodomain protein (e.g., CBP, BRD4) is incubated with a biotinylated histone peptide ligand and the test compound (e.g., this compound) in an assay buffer.
-
A Europium-labeled anti-tag antibody (donor) and streptavidin-conjugated allophycocyanin (APC) (acceptor) are added to the mixture.
-
The plate is incubated to allow for binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader. The ratio of the acceptor to donor emission is calculated.
-
IC50 values are determined by plotting the TR-FRET ratio against a range of inhibitor concentrations.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a cell-based assay used to measure protein-protein interactions in a more physiological context. It relies on the transfer of energy from a bioluminescent donor (e.g., NanoLuc luciferase) to a fluorescent acceptor (e.g., HaloTag ligand).
General Protocol:
-
Cells are co-transfected with plasmids encoding the bromodomain protein fused to a luciferase (donor) and a histone protein fused to a fluorescent tag (acceptor).
-
The transfected cells are treated with the test inhibitor at various concentrations.
-
A substrate for the luciferase is added to the cells.
-
The bioluminescent and fluorescent signals are measured using a plate reader.
-
The BRET ratio is calculated, and IC50 values are determined.
AML Xenograft Model
In vivo efficacy of anti-cancer agents is often evaluated using xenograft models, where human cancer cells are implanted into immunodeficient mice.
General Protocol:
-
Human AML cells (e.g., MOLM-16) are injected subcutaneously or intravenously into immunodeficient mice.
-
Once tumors are established, mice are randomized into vehicle control and treatment groups.
-
This compound or a pan-BET inhibitor is administered orally at specified doses and schedules.
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated.
Conclusion: The Case for Selective Inhibition
This compound offers a distinct and highly selective mechanism for modulating epigenetic pathways compared to pan-BET inhibitors. Its ability to potently inhibit CBP/p300 while sparing BRD4 provides a valuable tool for dissecting the specific roles of these transcriptional co-activators in cancer biology. The preclinical data for this compound demonstrates robust anti-tumor activity, suggesting that targeting the CBP/p300 bromodomains is a viable therapeutic strategy.
While pan-BET inhibitors have paved the way for epigenetic therapies, the potential for a wider therapeutic window with more selective agents like this compound warrants further investigation. The comparative data presented in this guide underscores the importance of considering the specific molecular targets within the complex landscape of epigenetic regulation to develop more effective and less toxic cancer treatments. Future studies directly comparing the efficacy and safety profiles of this compound and pan-BET inhibitors in various preclinical models will be crucial in defining their respective therapeutic potential.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Screening for Protein-Protein Interaction Inhibitors Using a Bioluminescence Resonance Energy Transfer (BRET)-Based Assay in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound, A Highly Advanced Potent and Selective Bromodomain Inhibitor of Cyclic Adenosine Monophosphate Response Element Binding Protein, Binding Protein (CBP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of GNE-781 and GNE-049: Potent and Selective CBP/p300 Bromodomain Inhibitors
In the landscape of epigenetic drug discovery, the paralogous transcriptional coactivators CREB-binding protein (CBP) and p300 have emerged as critical targets, particularly in oncology. Their bromodomains, responsible for recognizing acetylated lysine residues on histones and other proteins, are crucial for the regulation of gene expression programs that drive cell proliferation and survival. Among the numerous inhibitors developed to target these bromodomains, GNE-781 and GNE-049, both developed by Genentech, stand out for their high potency and selectivity. This guide provides a detailed head-to-head comparison of these two structurally related compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their biochemical and cellular activities, supported by experimental data and methodologies.
Biochemical and Cellular Performance
Both this compound and GNE-049 are highly potent inhibitors of the CBP and p300 bromodomains, demonstrating low nanomolar efficacy in biochemical assays.[1][2] They exhibit remarkable selectivity for CBP/p300 over other bromodomain-containing proteins, most notably BRD4, which is a key attribute for dissecting the specific biological functions of CBP/p300.[1][3]
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (TR-FRET) | IC50 (BRET) | Selectivity vs. BRD4(1) (IC50) |
| This compound | CBP | 0.94 nM[3][4] | 6.2 nM[3][4] | >5400-fold (5100 nM)[3][4] |
| p300 | 1.2 nM[5] | - | >4250-fold[6] | |
| GNE-049 | CBP | 1.1 nM[1][7] | 12 nM[8][9] | >3800-fold (4200 nM)[1][8] |
| p300 | 2.3 nM[1][7] | - | - |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; BRET: Bioluminescence Resonance Energy Transfer. Data compiled from multiple sources.
In cellular assays, both compounds effectively inhibit the expression of oncogenes such as MYC, a downstream target of CBP/p300 activity, in various cancer cell lines.[2][10] This on-target engagement translates into anti-proliferative effects in relevant cancer models.
Table 2: Cellular Activity and In Vivo Efficacy
| Compound | Cell Line | Cellular EC50 (MYC Expression) | In Vivo Model | Efficacy |
| This compound | MV-4-11 (AML) | 6.6 nM[5] | MOLM-16 AML Xenograft | 71-89% Tumor Growth Inhibition (10-30 mg/kg, p.o., bid)[3][6] |
| GNE-049 | MV-4-11 (AML) | 14 nM[10] | Castration-Resistant Prostate Cancer PDX | 55% Tumor Growth Reduction (at day 18)[11] |
AML: Acute Myeloid Leukemia; PDX: Patient-Derived Xenograft; p.o.: oral administration; bid: twice daily. Data compiled from multiple sources.
Mechanism of Action: Targeting the CBP/p300 Bromodomain
This compound and GNE-049 function by competitively binding to the acetyl-lysine binding pocket of the CBP and p300 bromodomains. This prevents the recruitment of these coactivators to chromatin, thereby inhibiting the transcriptional activation of key oncogenes. The inhibition of the CBP/p300 bromodomain has also been shown to impact histone acetylation, particularly at enhancer regions, leading to a broader repressive effect on gene expression.[1]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to determine the potency of inhibitors in disrupting the interaction between the CBP bromodomain and an acetylated histone ligand.
References
- 1. CBP/p300: Critical Co-Activators for Nuclear Steroid Hormone Receptors and Emerging Therapeutic Targets in Prostate and Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. BioCentury - Genentech reports preclinical data for p300/CBP inhibitor in prostate cancer [biocentury.com]
Safety Operating Guide
Navigating the Proper Disposal of GNE-781: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management and disposal of investigational compounds like GNE-781 are paramount for ensuring a safe and compliant laboratory environment. This compound, a potent and selective bromodomain inhibitor of the cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB)-binding protein (CBP), necessitates careful handling throughout its lifecycle, including its ultimate disposal.[1][2][3] This guide provides essential procedural information for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations.
Chemical and Physical Properties of this compound
A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. Key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₇H₃₃F₂N₇O₂ |
| Molecular Weight | 525.6 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and Acetonitrile |
| CAS Number | 1936422-33-1 |
This compound Disposal Protocol: A Step-by-Step Approach
In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, a conservative approach based on general best practices for research-grade chemical compounds is required. The following protocol outlines a recommended course of action.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be disposed of in this container.
-
-
Liquid Waste:
-
Solutions of this compound (e.g., in DMSO) should be collected in a separate, labeled container for liquid chemical waste.
-
Do not mix with aqueous waste or other incompatible solvents.
-
Step 3: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The primary hazard(s) (e.g., "Chemical Waste for Incineration")
Step 4: Storage of Chemical Waste
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure that the storage area is compliant with institutional and local regulations for hazardous waste.
Step 5: Consultation with Environmental Health and Safety (EHS)
This is the most critical step in the disposal process. Before arranging for final disposal, you must contact your institution's Environmental Health and Safety (EHS) office. Provide them with all available information on this compound, including the data presented in this guide. The EHS office will provide specific instructions for the final disposal procedure, which will likely involve a licensed hazardous waste disposal company.
Step 6: Final Disposal
The final disposal of this compound will be carried out by a certified hazardous waste management service, as directed by your EHS department. The most common method for disposing of such research compounds is high-temperature incineration.
Experimental Workflow for this compound Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Mechanism of Action: this compound Signaling Pathway Inhibition
This compound functions by selectively inhibiting the bromodomain of CBP. This action prevents the "reading" of acetylated lysine residues on histones and other proteins, which is a critical step in gene transcription. The diagram below illustrates this inhibitory mechanism.
Caption: this compound inhibits gene transcription by blocking bromodomain binding.
By adhering to these procedures and consulting with institutional safety experts, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
